molecular formula C19H22N2O3 B15589536 3-Hydroxysarpagine

3-Hydroxysarpagine

Cat. No.: B15589536
M. Wt: 326.4 g/mol
InChI Key: FNKZQZYHQGWZAE-NAOLGNSYSA-N
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Description

3-Hydroxysarpagine is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(1R,12S,13R,14R,15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol

InChI

InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3/b10-2+/t14-,15+,17-,19+/m0/s1

InChI Key

FNKZQZYHQGWZAE-NAOLGNSYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 3-Hydroxysarpagine: A Technical Guide to its Discovery, Isolation, and Characterization from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 3-hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid, for researchers, scientists, and drug development professionals. The document details the plant sources, experimental protocols for extraction and purification, and spectroscopic data for this natural compound.

Discovery and Plant Sources

This compound belongs to the complex family of monoterpenoid indole alkaloids, which are predominantly found in the Apocynaceae family.[1][2] The primary plant sources for this compound are species of the Rauwolfia genus, notably Rauwolfia serpentina (Indian snakeroot) and Rauwolfia tetraphylla.[1][3] The sarpagine (B1680780) alkaloid framework, from which this compound is derived, is biosynthetically assembled from tryptamine (B22526) and the monoterpenoid secologanin (B1681713) via the common precursor strictosidine (B192452).[2]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its plant sources involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocols are a composite of established methods for the extraction of indole alkaloids from Rauwolfia species.

Extraction of Crude Alkaloids

A general procedure for the extraction of alkaloids from the dried and powdered roots of Rauwolfia serpentina is as follows:

  • Maceration: The powdered root material is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature.[3][6]

  • Solvent Evaporation: The resulting alcoholic extract is concentrated under reduced pressure to yield a crude residue.[3]

  • Acid-Base Partitioning: The crude extract is then dissolved in an acidic aqueous solution (e.g., 5% acetic acid) and filtered. The acidic solution is washed with a non-polar solvent like hexane (B92381) or chloroform (B151607) to remove neutral and weakly basic compounds. The aqueous layer is then basified with a base (e.g., ammonia (B1221849) solution) to a pH of 9-10.[6]

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an organic solvent such as chloroform or a chloroform-methanol mixture to partition the alkaloids into the organic phase.[6]

  • Final Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness to yield the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid mixture is a complex combination of various indole alkaloids. Therefore, chromatographic techniques are essential for the isolation of this compound.

  • Column Chromatography: The crude alkaloid extract is typically subjected to column chromatography over silica (B1680970) gel.[6] A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.[7] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound from column chromatography can be further purified using preparative HPLC. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with or without a modifier like trifluoroacetic acid or formic acid).[2]

Characterization of this compound

The structural elucidation of the purified this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data
Technique Observed Data for Sarpagine-type Alkaloids
¹H NMR The proton NMR spectrum of sarpagine alkaloids shows characteristic signals for the indole moiety, including aromatic protons typically in the range of δ 7.0-7.5 ppm. Specific signals for the aliphatic protons of the complex ring system are also observed.
¹³C NMR The carbon NMR spectrum provides information on all the carbon atoms in the molecule. For sarpagine alkaloids, signals for the indole ring carbons are typically observed in the aromatic region (δ 100-150 ppm), while the aliphatic carbons of the cage-like structure resonate in the upfield region.
Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the alkaloid. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information about the sarpagine core.[8][9]

Biosynthesis and Biological Activity

Biosynthetic Pathway

The biosynthesis of sarpagine alkaloids, including this compound, begins with the condensation of tryptamine and secologanin to form strictosidine. This reaction is catalyzed by the enzyme strictosidine synthase.[2] A series of enzymatic steps, including the action of a sarpagan bridge enzyme, then leads to the formation of the characteristic sarpagine skeleton.

Biosynthetic Pathway of this compound Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Sarpagan_Bridge_Intermediate Sarpagan Bridge Intermediate Strictosidine->Sarpagan_Bridge_Intermediate Multiple Enzymatic Steps Sarpagine_Skeleton Sarpagine Skeleton Sarpagan_Bridge_Intermediate->Sarpagine_Skeleton Hydroxysarpagine This compound Sarpagine_Skeleton->Hydroxysarpagine Hydroxylation

Caption: Simplified biosynthetic pathway of this compound.

Biological Activity and Signaling Pathways

The biological activities of many sarpagine-type alkaloids are of interest to researchers. While specific signaling pathways for this compound have not been extensively elucidated in the available literature, indole alkaloids, in general, are known to exhibit a range of biological effects, including cytotoxic and anticancer properties.[10][11] These effects are often mediated through the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways such as the MAP kinase pathway.[11][12]

The cytotoxic mechanism of many indole alkaloids involves the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothetical Cytotoxic Signaling of Indole Alkaloids Indole_Alkaloid Indole Alkaloid (e.g., this compound) Cell_Stress Cellular Stress Indole_Alkaloid->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Induces Mitochondrial Outer Membrane Permeabilization Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution of Apoptosis

Caption: A generalized apoptotic pathway potentially induced by indole alkaloids.

It is important to note that this diagram represents a hypothetical mechanism, and further research is needed to determine the specific molecular targets and signaling pathways of this compound.

Conclusion

This compound is a member of the structurally complex and biologically interesting sarpagine family of indole alkaloids. Its isolation from Rauwolfia species requires a combination of extraction and chromatographic techniques. While its full biological activity profile and mechanism of action are still under investigation, its structural similarity to other bioactive indole alkaloids suggests potential for further pharmacological research. This guide provides a foundational understanding for researchers aiming to explore the chemistry and biology of this intriguing natural product.

References

The Biosynthetic Pathway of 10-Hydroxysarpagine in Rauvolfia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The sarpagan-type indole (B1671886) alkaloids, including the hydroxylated derivative 10-hydroxysarpagine, are a class of bioactive compounds found in various species of the Rauvolfia genus. These molecules are precursors to more complex and medicinally significant alkaloids, such as the antiarrhythmic agent ajmaline (B190527). Understanding the intricate biosynthetic pathway leading to these compounds is crucial for metabolic engineering, synthetic biology applications, and the development of novel pharmaceuticals. This technical guide provides a detailed overview of the enzymatic steps leading to the formation of 10-hydroxysarpagine, compiling available quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visual representations of the metabolic and experimental workflows.

Introduction to Sarpagan Alkaloid Biosynthesis

The journey to 10-hydroxysarpagine, a key intermediate in the sarpagan/ajmalan (B1240692) alkaloid family, begins with the universal precursor for over 2,000 monoterpenoid indole alkaloids (MIAs): strictosidine (B192452). The pathway involves a series of complex enzymatic reactions, including condensation, deglycosylation, oxidative cyclization, ester hydrolysis, reduction, and hydroxylation, primarily elucidated through studies in Rauvolfia serpentina cell suspension cultures. The core sarpagan structure is characterized by a crucial C5-C16 bond, the formation of which is a pivotal step in diverting metabolic flux towards this specific alkaloid class.

The Core Biosynthetic Pathway to 10-Hydroxysarpagine

The biosynthesis of 10-hydroxysarpagine is a multi-step enzymatic cascade. The initial steps are shared with many other indole alkaloids, while the later steps define the unique sarpagan scaffold.

Sarpagine_Biosynthesis cluster_0 Upstream Pathway cluster_1 Sarpagan Pathway Tryptamine (B22526) Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine  STR Secologanin (B1681713) Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone (Multiple Isomers) Strictosidine->Strictosidine_Aglycone SGD Geissoschizine 19E-Geissoschizine Strictosidine_Aglycone->Geissoschizine Geissoschizine Synthase Polyneuridine_Aldehyde Polyneuridine (B1254981) Aldehyde Geissoschizine->Polyneuridine_Aldehyde SBE (P450) Epi_Vellosimine 16-epi-Vellosimine Polyneuridine_Aldehyde->Epi_Vellosimine PNAE Vellosimine (B128456) Vellosimine Epi_Vellosimine->Vellosimine Spontaneous Epimerization Deoxysarpagine 10-Deoxysarpagine Vellosimine->Deoxysarpagine VeR (NADPH) Sarpagine (B1680780) Sarpagine (10-Hydroxysarpagine) Deoxysarpagine->Sarpagine DOSH (P450, NADPH, O2)

Fig. 1: Biosynthetic pathway to 10-Hydroxysarpagine.
Enzymatic Steps:

  • Strictosidine Synthase (STR): This enzyme catalyzes the initial Pictet-Spengler condensation of tryptamine and the monoterpenoid secologanin to form strictosidine, the foundational molecule for the entire MIA family.[1]

  • Strictosidine β-D-Glucosidase (SGD): SGD hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive and unstable aglycone. This aglycone exists in equilibrium with several isomers, including 4,21-dehydrogeissoschizine.

  • Geissoschizine Synthase: This reductase converts the strictosidine aglycone intermediate into the more stable 19E-geissoschizine.

  • Sarpagan Bridge Enzyme (SBE): A critical branching point, this cytochrome P450 monooxygenase catalyzes an oxidative cyclization of geissoschizine, forming the characteristic C5-C16 bond of the sarpagan skeleton to produce polyneuridine aldehyde.[2] This reaction is a key entry point into the sarpagan, ajmalan, and related alkaloid classes.[2][3]

  • Polyneuridine Aldehyde Esterase (PNAE): This highly specific esterase hydrolyzes the methyl ester group of polyneuridine aldehyde, which is followed by a spontaneous decarboxylation to yield 16-epi-vellosimine.[4][5]

  • Epimerization: 16-epi-vellosimine readily and spontaneously epimerizes at the C-16 position to form the more stable vellosimine.[1]

  • Vellosimine Reductase (VeR): This NADPH-dependent enzyme reduces the imine bond of vellosimine to produce 10-deoxysarpagine.[1]

  • Deoxysarpagine Hydroxylase (DOSH): The final step to the target compound is catalyzed by this novel cytochrome P450-dependent monooxygenase. DOSH introduces a hydroxyl group at the C-10 position of the indole ring of 10-deoxysarpagine to form sarpagine, which is synonymous with 10-hydroxysarpagine.[1][6] This reaction requires NADPH and molecular oxygen.[6]

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for understanding pathway flux and for engineering efforts. The following tables summarize the available data from studies on Rauvolfia species.

Table 1: Enzyme Kinetic Parameters
EnzymeSpeciesSubstrateKm (µM)kcat (s-1)VmaxOptimal pH
Sarpagan Bridge Enzyme (SBE)R. serpentinaGeissoschizine22.5N/AN/A7.5
Vinorine Synthase (VS)R. serpentinaGardneral7.5N/AN/AN/A
Vinorine Synthase (VS)R. serpentinaAcetyl-CoA57N/AN/AN/A
Vinorine Hydroxylase (VH)**R. serpentinaVinorineN/AN/AN/A8.1

Note: Vinorine Synthase acts on the related ajmalan branch of the pathway but provides context for BAHD acyltransferase kinetics in this system. *Note: Vinorine Hydroxylase is a P450 enzyme further down the ajmaline pathway.

Table 2: Alkaloid Concentrations in Rauvolfia serpentina
CompoundPlant Part / CultureConcentration RangeMethodReference
Total AlkaloidsRoot (dry wt)0.7 - 3.0%Gravimetric[1]
Total AlkaloidsRoot (dry wt)4.16 mg/g (0.42%)Gravimetric[7]
Total AlkaloidsLeaf (dry wt)2.17 mg/g (0.22%)Gravimetric[7]
AjmalineRoot (dry wt)0.817 mg/gSpectrophotometry
AjmalineCell Culture (dry wt)6.9 mg/g (0.69%)LC-MS[8]
VomilenineCell Culture (fresh wt)Dominant in Fraction 1HPLC-MS[9]

N/A: Data not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of sarpagan alkaloids and for assaying the activity of key biosynthetic enzymes.

Protocol 1: General Extraction and Quantification of Rauvolfia Alkaloids by HPLC

This protocol is adapted from established methods for the analysis of major indole alkaloids in Rauvolfia serpentina.

1. Sample Preparation and Extraction: a. Air-dry root or leaf material at 40-50°C and grind into a fine powder (60-80 mesh). b. Accurately weigh 1.0 g of powdered material into a flask. c. Add 50 mL of methanol (B129727) and perform ultrasonication for 30 minutes at room temperature. d. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction on the residue two more times. e. Combine the methanolic extracts and evaporate to dryness under vacuum at 40°C. f. Re-dissolve the dried residue in 10 mL of HPLC-grade methanol. g. Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC-UV Analysis:

  • Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.01 M Phosphate (B84403) Buffer (pH adjusted to 3.5 with phosphoric acid).
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-10 min: 15% B
  • 10-25 min: Linear gradient from 15% to 65% B
  • 25-30 min: Hold at 65% B
  • 30-35 min: Return to 15% B and equilibrate for 5 min.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 280 nm for sarpagine-type alkaloids; can also monitor at 254 nm for a broader screen.
  • Injection Volume: 20 µL.

3. Quantification: a. Prepare a stock solution of an authentic sarpagine standard (if available) or a related compound like ajmaline in methanol. b. Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Inject each standard and plot the peak area against concentration to determine linearity (R² > 0.99). d. Inject the prepared plant extract and identify the sarpagine peak by comparing its retention time with the standard. e. Calculate the concentration in the sample using the regression equation from the calibration curve.

HPLC_Workflow Start Dry & Grind Rauvolfia Root Extraction Ultrasonic Extraction (Methanol, 3x) Start->Extraction Filter_Combine Filter & Combine Extracts Extraction->Filter_Combine Evaporation Evaporate to Dryness (Vacuum, 40°C) Filter_Combine->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Final_Filter Syringe Filter (0.45 µm) Reconstitution->Final_Filter HPLC_Injection Inject into HPLC-UV/PDA Final_Filter->HPLC_Injection Analysis Data Analysis: - Identify by Retention Time - Quantify via Calibration Curve HPLC_Injection->Analysis

Fig. 2: Workflow for alkaloid extraction and HPLC analysis.
Protocol 2: Enzyme Assay for a Cytochrome P450 (e.g., SBE or DOSH)

This protocol is a generalized method for assaying membrane-bound cytochrome P450 enzymes like Sarpagan Bridge Enzyme (SBE) or Deoxysarpagine Hydroxylase (DOSH) using microsomal fractions from heterologous expression systems (e.g., yeast) or plant cell cultures.

1. Preparation of Microsomes: a. Harvest yeast cells or plant cells expressing the P450 enzyme by centrifugation. b. Resuspend the cell pellet in ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 1 mM DTT). c. Lyse the cells using a French press, bead beater with glass beads, or sonication on ice. d. Perform a differential centrifugation: first, centrifuge at 10,000 x g for 20 min at 4°C to pellet cell debris. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction. f. Discard the supernatant and gently wash the microsomal pellet with wash buffer (extraction buffer without DTT). g. Resuspend the pellet in a minimal volume of storage buffer (e.g., 50 mM potassium phosphate pH 7.5, 20% glycerol) and determine the total protein concentration using a Bradford or BCA assay. Store at -80°C.

2. Standard Enzyme Assay: a. Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL total volume:

  • 88 µL of 100 mM HEPES-NaOH buffer, pH 7.5.
  • 10 µL of microsomal protein suspension (final concentration ~1 mg/mL).
  • 1 µL of substrate solution in DMSO (e.g., 1 mM geissoschizine for SBE, 1 mM 10-deoxysarpagine for DOSH; final concentration 10 µM). b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding 1 µL of 10 mM NADPH solution (final concentration 100 µM). d. Incubate at 30°C for 30-60 minutes with gentle agitation. e. Stop the reaction by adding 200 µL of ice-cold ethyl acetate (B1210297) or methanol. Vortex vigorously. f. Centrifuge at high speed for 5 minutes to pellet the precipitated protein. g. Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS analysis.

3. Product Detection (LC-MS/MS): a. Analyze the reconstituted sample using a UPLC system coupled to a triple quadrupole mass spectrometer (TQ-MS). b. Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the substrate-to-product transition (e.g., for SBE: geissoschizine → polyneuridine aldehyde). c. Quantify the product formed by comparing the peak area to a standard curve of the authentic product, if available.

P450_Assay_Workflow cluster_prep Microsome Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Harvest Harvest Cells Lyse Cell Lysis Harvest->Lyse Centrifuge1 Low-Speed Centrifugation (10,000 x g) Lyse->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Ultracentrifugation (100,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Microsomal Pellet Centrifuge2->Pellet Mix Prepare Reaction Mix (Buffer, Microsomes, Substrate) Pellet->Mix Incubate1 Pre-incubate (30°C) Mix->Incubate1 StartRxn Start with NADPH Incubate1->StartRxn Incubate2 Incubate (30°C, 30-60 min) StartRxn->Incubate2 StopRxn Stop with Organic Solvent Incubate2->StopRxn Extract Extract & Evaporate StopRxn->Extract Analyze LC-MS/MS Analysis (MRM) Extract->Analyze

Fig. 3: Workflow for a typical cytochrome P450 enzyme assay.

Conclusion

The biosynthetic pathway to 10-hydroxysarpagine in Rauvolfia is a testament to the complex and elegant chemistry performed by plant enzymes. The pathway is defined by the action of several key enzyme classes, most notably the cytochrome P450 monooxygenases SBE and DOSH, which establish the core sarpagan scaffold and perform the final hydroxylation, respectively. While significant progress has been made in identifying the enzymes and intermediates, further characterization, including detailed kinetic analysis of all enzymes and elucidation of regulatory mechanisms, is still required. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore, manipulate, and harness this valuable metabolic pathway for scientific and pharmaceutical advancement.

References

The Enigmatic 3-Hydroxysarpagine: A Review of a Putative Sarpagine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of chemical databases and scientific literature has revealed no definitive evidence of a naturally occurring or synthetically derived indole (B1671886) alkaloid specifically named 3-Hydroxysarpagine. This suggests that "this compound" may be a theoretical compound, a misnomer, or a yet-to-be-discovered natural product. This technical guide, therefore, addresses the core chemical features of the parent sarpagine (B1680780) scaffold, explores the potential characteristics of a hydroxylated derivative at the C-3 position, and outlines the experimental methodologies that would be crucial for its identification and characterization.

The sarpagine alkaloids are a significant class of monoterpenoid indole alkaloids characterized by a complex, cage-like heptacyclic ring system.[1][2] These compounds are predominantly isolated from plants of the Apocynaceae family, notably from the genera Alstonia and Rauwolfia.[1][3] The intricate architecture and diverse biological activities of sarpagine alkaloids, including anti-arrhythmic and anti-malarial properties, have made them compelling targets for synthetic chemists and drug discovery professionals.[4]

The Sarpagine Core Structure and Potential for Hydroxylation

The fundamental structure of sarpagine features a rigid azabicyclo[3.3.1]nonane core fused to an indole moiety.[2] Key stereocenters within this framework dictate the three-dimensional shape and, consequently, the biological function of these molecules. The numbering of the carbon atoms in the sarpagine skeleton is based on its biogenetic origin.

A hypothetical "this compound" would possess a hydroxyl group (-OH) at the C-3 position of this core structure. The introduction of a hydroxyl group at this position would significantly impact the molecule's polarity, hydrogen bonding capabilities, and potential metabolic pathways.

Diagram of the Sarpagine Biosynthetic Precursor Relationship:

Sarpagine Biosynthesis Strictosidine (B192452) Strictosidine Polyneuridine_Aldehyde Polyneuridine Aldehyde Strictosidine->Polyneuridine_Aldehyde Strictosidine Glucosidase (SG) Sarpagan_Bridge_Enzyme Sarpagan Bridge Enzyme (SBE) Polyneuridine_Aldehyde->Sarpagan_Bridge_Enzyme C5-C16 bond formation Sarpagine_Alkaloids Sarpagine-type Alkaloids Sarpagan_Bridge_Enzyme->Sarpagine_Alkaloids

Caption: Proposed biosynthetic pathway from strictosidine to the sarpagine alkaloid core.

Postulated Stereochemistry of this compound

The stereochemistry of sarpagine alkaloids is complex, with multiple chiral centers. The absolute configuration of these centers is crucial for biological activity. For a putative this compound, the stereochemistry at C-3 would be of paramount importance. The orientation of the hydroxyl group (alpha or beta) would influence its interaction with biological targets. The stereochemical assignment would necessitate advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Anticipated Spectroscopic Data

The structural elucidation of any novel sarpagine derivative would heavily rely on a combination of spectroscopic methods.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features for this compound
¹H NMR A downfield shift for the proton at C-3 due to the deshielding effect of the adjacent hydroxyl group. The presence of a signal corresponding to the hydroxyl proton, which would be exchangeable with D₂O.
¹³C NMR A downfield shift for the C-3 carbon signal due to the electronegativity of the attached oxygen atom.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C₂₀H₂₂N₂O₂. Fragmentation patterns would likely involve the loss of a water molecule from the hydroxyl group.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an O-H stretching vibration.

Experimental Protocols for Identification and Characterization

Should a hydroxylated sarpagine derivative be isolated, a rigorous set of experimental procedures would be required for its definitive identification.

Isolation and Purification

A standard workflow for the isolation of a novel alkaloid from a plant source would be employed.

Diagram of a General Experimental Workflow for Alkaloid Isolation:

Alkaloid Isolation Workflow Plant_Material Plant Material (e.g., Alstonia sp.) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Crude_Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base_Partitioning->Crude_Alkaloid_Fraction Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Alkaloid_Fraction->Chromatography Pure_Compound Pure Compound (e.g., this compound) Chromatography->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS, IR, X-ray) Pure_Compound->Structural_Elucidation

Caption: A typical workflow for the isolation and purification of alkaloids from plant material.

Methodology:

  • Extraction: Dried and powdered plant material would be exhaustively extracted with a polar solvent such as methanol.

  • Acid-Base Partitioning: The crude extract would be subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution, and then the aqueous layer is basified and extracted with an organic solvent.

  • Chromatography: The crude alkaloid fraction would be subjected to multiple chromatographic steps, including column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Structural Elucidation

Methodology:

  • NMR Spectroscopy: A full suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra, would be acquired to establish the planar structure and relative stereochemistry.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction analysis would provide unambiguous proof of the structure and absolute stereochemistry.

Potential Signaling Pathways and Biological Activity

Given the biological activities of known sarpagine alkaloids, a hydroxylated derivative could potentially interact with various cellular targets. The introduction of a hydroxyl group might enhance or alter its binding affinity to receptors or enzymes. Further research would be needed to explore its effects on specific signaling pathways, such as those involved in cardiac function or parasitic diseases.

References

Unraveling the Molecular Architecture of 3-Hydroxysarpagine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth elucidation of the molecular formula and structure of 3-Hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid. The determination of its chemical identity is paramount for researchers in natural product chemistry, pharmacology, and drug development. This document outlines the key spectroscopic data and experimental protocols instrumental in confirming the molecular structure of this compound.

Core Molecular Data

The molecular formula of this compound has been established as C₁₉H₂₂N₂O₃ . This was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which together provide the elemental composition and the precise arrangement of atoms within the molecule.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in search results

Table 3: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Data not available in search results

Experimental Protocols

The confirmation of this compound's molecular formula and structure involves a series of detailed experimental procedures. The following are representative protocols for the isolation and spectroscopic analysis of sarpagine (B1680780) alkaloids.

Isolation and Purification of this compound

A standard protocol for the isolation of sarpagine-type alkaloids from a plant source, such as members of the Apocynaceae family, is as follows:

  • Extraction: The dried and powdered plant material is subjected to maceration with a suitable solvent, typically methanol (B129727) or ethanol (B145695), at room temperature for an extended period (e.g., 48-72 hours). This process is repeated multiple times to ensure exhaustive extraction of the alkaloids.

  • Acid-Base Partitioning: The crude extract is concentrated under reduced pressure and then subjected to an acid-base partitioning procedure to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The acidic solution is then washed with a non-polar solvent (e.g., n-hexane or diethyl ether) to remove neutral and acidic compounds.

  • Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the aqueous layer using a chlorinated solvent such as dichloromethane (B109758) or chloroform.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to one or more chromatographic techniques for purification. This typically involves column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids, including this compound.

Spectroscopic Analysis
  • Sample Preparation: A small, accurately weighed sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional spectra. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of protons and carbons and for the complete structural assignment.

  • Sample Preparation: A dilute solution of purified this compound is prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically over a wavelength range of 200-400 nm. The wavelength(s) of maximum absorbance (λmax) are recorded, which are characteristic of the chromophores present in the molecule, particularly the indole nucleus.

Biosynthetic Pathway of Sarpagine Alkaloids

The biosynthesis of sarpagine alkaloids, including this compound, is a complex enzymatic process originating from the primary metabolites, tryptophan and secologanin. The key steps are outlined in the diagram below.

Biosynthesis Tryptophan Tryptophan Strictosidine_Synthase Strictosidine Synthase Tryptophan->Strictosidine_Synthase Secologanin Secologanin Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine Strictosidine_Glucosidase Strictosidine β-D-Glucosidase Strictosidine->Strictosidine_Glucosidase Polyneuridine_Aldehyde Polyneuridine Aldehyde Strictosidine_Glucosidase->Polyneuridine_Aldehyde Deglucosylation & Rearrangement Sarpagan_Bridge_Enzyme Sarpagan Bridge Enzyme (SBE) Polyneuridine_Aldehyde->Sarpagan_Bridge_Enzyme Sarpagine_Scaffold Sarpagine Scaffold Sarpagan_Bridge_Enzyme->Sarpagine_Scaffold Cyclization Hydroxylation Hydroxylation (P450 Enzyme) Sarpagine_Scaffold->Hydroxylation Three_Hydroxysarpagine This compound Hydroxylation->Three_Hydroxysarpagine

Caption: Biosynthetic pathway of this compound.

This guide serves as a foundational resource for the scientific community engaged in the study of this compound. The provided data and protocols are essential for the accurate identification, characterization, and further investigation of this and related sarpagine alkaloids for potential therapeutic applications.

A Technical Guide to the Spectroscopic Identification of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of 3-hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid. The information presented herein is compiled from published scientific literature, offering a core resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring indole alkaloid isolated from plants of the Rauvolfia genus, notably Rauvolfia serpentina. Sarpagine alkaloids are a significant class of natural products known for their complex structures and diverse biological activities. Accurate structural elucidation is the foundation of any scientific investigation into their therapeutic potential. This document details the mass spectrometry and nuclear magnetic resonance (NMR) data that serve as a fingerprint for the unequivocal identification of this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical first step in the identification of natural products, providing an accurate molecular formula.

Table 1: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Molecular FormulaNote
ESI-MS325 [M+H]⁺C₂₀H₂₂N₂O₃The protonated molecule provides the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR chemical shifts for this compound, which are crucial for its structural confirmation.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
18.52br s
2.59m
3.32m
2.05m
2.30m
97.66d7.5
107.21t7.5
117.29t7.5
127.50d7.5
14α2.12m
14β2.37m
152.78m
164.80d10.0
17-Ha4.31d11.5
17-Hb4.45d11.5
181.70s
195.58q7.0
21α4.28d12.5
21β4.54d12.5

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)

PositionChemical Shift (δ, ppm)
2136.1
393.3
553.6
623.3
7109.1
8128.4
9118.8
10120.1
11122.1
12111.8
13137.5
1432.5
1537.1
1661.8
1765.8
1812.7
19123.6
20132.8
2160.1

Experimental Protocols

The following protocols are based on established methodologies for the isolation and spectroscopic analysis of sarpagine-type alkaloids from Rauvolfia serpentina.

Isolation of this compound
  • Extraction: The dried and powdered roots of Rauvolfia serpentina are extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

  • Acid-Base Partitioning: The crude extract is suspended in a 2% tartaric acid solution and washed with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic compounds. The acidic aqueous layer is then basified with sodium carbonate (Na₂CO₃) to a pH of approximately 10 and extracted with a mixture of chloroform (B151607) (CHCl₃) and methanol (9:1).

  • Chromatographic Separation: The resulting basic extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of CHCl₃ and MeOH. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is performed on a mass spectrometer to determine the molecular weight and obtain the molecular formula.

  • NMR Spectroscopy:

    • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 500 MHz spectrometer.

    • The purified sample of this compound is dissolved in deuterated pyridine (B92270) (Pyridine-d₅).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals.

    • Coupling constants (J) are reported in Hertz (Hz).

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the identification of this compound and the key 2D NMR correlations used for its structure elucidation.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Rauvolfia serpentina (Roots) extraction Methanol Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography purification Preparative HPLC column_chromatography->purification ms_analysis Mass Spectrometry (ESI-MS) purification->ms_analysis nmr_analysis NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) purification->nmr_analysis data_interpretation Data Interpretation ms_analysis->data_interpretation nmr_analysis->data_interpretation structure_confirmation Structure Confirmation of This compound data_interpretation->structure_confirmation

Caption: Experimental workflow for the isolation and identification of this compound.

logical_relationships cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information MS Mass Spectrometry MolFormula Molecular Formula MS->MolFormula NMR_1D 1D NMR (¹H, ¹³C) ProtonEnv Proton Environments & Multiplicities NMR_1D->ProtonEnv CarbonSkeleton Carbon Skeleton NMR_1D->CarbonSkeleton NMR_2D 2D NMR (COSY, HSQC, HMBC) HH_Connectivity ¹H-¹H Connectivity NMR_2D->HH_Connectivity COSY CH_Connectivity_1bond ¹H-¹³C Direct Connectivity (1-bond) NMR_2D->CH_Connectivity_1bond HSQC CH_Connectivity_longrange ¹H-¹³C Long-Range Connectivity (2-3 bonds) NMR_2D->CH_Connectivity_longrange HMBC Structure Final Structure of This compound MolFormula->Structure ProtonEnv->Structure CarbonSkeleton->Structure HH_Connectivity->Structure CH_Connectivity_1bond->Structure CH_Connectivity_longrange->Structure

Caption: Logical relationships in the spectroscopic identification of this compound.

In-Depth Technical Guide: Potential Pharmacological Properties of 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological understanding of 3-Hydroxysarpagine. To date, no specific studies detailing its biological activities, mechanism of action, or quantitative data have been published.

While information on the parent compound, sarpagine (B1680780), and the broader class of sarpagine and Rauvolfia alkaloids exists, it is crucial to note that these findings cannot be directly extrapolated to this compound. The addition of a hydroxyl group at the 3-position can significantly alter a compound's pharmacokinetic and pharmacodynamic properties.

This guide will provide a contextual overview of the known pharmacology of sarpagine-related alkaloids to offer a potential framework for future research into this compound.

Introduction to Sarpagine Alkaloids

Sarpagine alkaloids are a class of monoterpenoid indole (B1671886) alkaloids predominantly found in plants belonging to the Apocynaceae family, such as those from the Rauvolfia and Alstonia genera.[1][2] These compounds share a common biosynthetic origin with other significant alkaloids like ajmaline (B190527) and macroline.[1] The complex and diverse structures of sarpagine-related alkaloids have attracted considerable interest from synthetic and medicinal chemists.[1][3][4]

General Pharmacological Activities of Sarpagine and Related Alkaloids

While specific data on this compound is absent, research on other sarpagine-related alkaloids has revealed a range of biological activities. It is plausible that this compound could exhibit similar, modified, or entirely new pharmacological properties.

2.1. Antiproliferative and Anticancer Activity:

Several studies have highlighted the potential of sarpagine-related bisindole alkaloids as antiproliferative agents. For instance, macroline-sarpagine bisindole alkaloids isolated from Alstonia penangiana demonstrated in vitro growth inhibitory activity against a panel of human cancer cell lines, including KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, and A549 cells, with IC50 values ranging from 0.02 to 9.0 μM.[5]

2.2. Anti-inflammatory Activity:

One of the notable biological activities associated with the sarpagine alkaloid family is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. N(4)-methyltalpinine, a quaternary ammonium (B1175870) sarpagine-related alkaloid, is the first known compound of its class to exhibit NF-κB inhibitory activity.[6] The NF-κB pathway is a critical regulator of inflammatory responses, making its inhibitors potential therapeutic agents for inflammatory diseases.

2.3. Cardiovascular Effects:

The broader family of Rauwolfia alkaloids, to which sarpagines belong, is well-known for its impact on the cardiovascular system.[7][8] The most studied of these, reserpine, exerts its antihypertensive effects by depleting catecholamines from peripheral sympathetic nerve endings.[9] Rauwolfia alkaloids work by controlling nerve impulses, which in turn affects the heart and blood vessels to lower blood pressure.[8] While reserpine's mechanism is well-characterized, it is not representative of all Rauwolfia alkaloids, and the specific cardiovascular effects of sarpagine and its derivatives are not as well understood.

Future Directions for this compound Research

The lack of data on this compound presents a clear opportunity for novel pharmacological investigation. A potential research workflow could involve the following stages:

Caption: A potential workflow for the pharmacological investigation of this compound.

Conclusion

References

Preliminary Biological Activity Screening of 3-Hydroxysarpagine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxysarpagine is a monoterpenoid indole (B1671886) alkaloid belonging to the sarpagine (B1680780) family. Sarpagine alkaloids are a structurally diverse group of natural products isolated primarily from plants of the Apocynaceae family, which have a rich history in traditional medicine.[1][2][3] While extensive research has been conducted on the biological activities of many sarpagine-related compounds, this compound itself remains a relatively understudied molecule. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for the preliminary biological activity screening of this compound. Drawing upon the known pharmacological properties of the broader sarpagine alkaloid class, this document outlines potential therapeutic areas of interest and provides detailed experimental protocols for in vitro evaluation.

The sarpagine alkaloid family is noted for a range of significant biological activities, including anticancer, anti-inflammatory, antimalarial, and antileishmanial properties.[1][4] Given the shared core structure, it is plausible that this compound may exhibit similar activities. This guide will focus on screening for anticancer, antimicrobial, and anti-inflammatory effects, providing a solid foundation for future drug discovery and development efforts centered on this promising natural product.

Potential Biological Activities of Sarpagine Alkaloids

While specific data for this compound is not yet available in the public domain, the known activities of structurally related sarpagine alkaloids provide a strong rationale for its investigation. The primary areas of interest for preliminary screening are detailed below.

Anticancer Activity

A significant number of sarpagine and related bisindole alkaloids have demonstrated potent in vitro growth inhibitory activity against a variety of human cancer cell lines.[5] This suggests that this compound could be a valuable lead compound for the development of novel chemotherapeutic agents. The antiproliferative effects of these alkaloids are a key area for investigation.

Table 1: In Vitro Antiproliferative Activity of Selected Sarpagine-Related Bisindole Alkaloids

CompoundCancer Cell LineIC50 (µM)Reference
Angustilongine EKB1.3[5]
KB (Vincristine-Resistant)1.8[5]
PC-3 (Prostate)2.5[5]
LNCaP (Prostate)3.0[5]
MCF7 (Breast)2.1[5]
MDA-MB-231 (Breast)2.9[5]
HT-29 (Colon)2.4[5]
HCT 116 (Colon)1.9[5]
A549 (Lung)3.2[5]
Angustilongine FKB0.02[5]
KB (Vincristine-Resistant)0.03[5]
PC-3 (Prostate)0.08[5]
LNCaP (Prostate)0.09[5]
MCF7 (Breast)0.07[5]
MDA-MB-231 (Breast)0.1[5]
HT-29 (Colon)0.06[5]
HCT 116 (Colon)0.05[5]
A549 (Lung)0.1[5]
Angustilongine GKB3.5[5]
KB (Vincristine-Resistant)4.8[5]
PC-3 (Prostate)6.2[5]
LNCaP (Prostate)7.1[5]
MCF7 (Breast)5.5[5]
MDA-MB-231 (Breast)6.8[5]
HT-29 (Colon)5.9[5]
HCT 116 (Colon)5.1[5]
A549 (Lung)7.5[5]
Angustilongine HKB2.8[5]
KB (Vincristine-Resistant)3.9[5]
PC-3 (Prostate)4.5[5]
LNCaP (Prostate)5.2[5]
MCF7 (Breast)4.1[5]
MDA-MB-231 (Breast)5.0[5]
HT-29 (Colon)4.3[5]
HCT 116 (Colon)3.8[5]
A549 (Lung)5.5[5]
Angustilongine IKB6.5[5]
KB (Vincristine-Resistant)8.2[5]
PC-3 (Prostate)9.0[5]
LNCaP (Prostate)>10[5]
MCF7 (Breast)7.8[5]
MDA-MB-231 (Breast)9.5[5]
HT-29 (Colon)8.1[5]
HCT 116 (Colon)7.2[5]
A549 (Lung)>10[5]
Angustilongine JKB0.9[5]
KB (Vincristine-Resistant)1.2[5]
PC-3 (Prostate)1.8[5]
LNCaP (Prostate)2.1[5]
MCF7 (Breast)1.5[5]
MDA-MB-231 (Breast)2.0[5]
HT-29 (Colon)1.6[5]
HCT 116 (Colon)1.3[5]
A549 (Lung)2.3[5]
Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Natural products are a rich source of such compounds. While specific antimicrobial data for sarpagine alkaloids is less abundant in the readily available literature, the general class of indole alkaloids has members with known antibacterial and antifungal properties. Therefore, screening this compound for its ability to inhibit the growth of a panel of pathogenic bacteria and fungi is a logical step in its preliminary biological evaluation.

Anti-inflammatory Activity

Some sarpagine alkaloids have been reported to possess anti-inflammatory properties.[1] Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and some cancers. The evaluation of this compound for its ability to modulate inflammatory responses in vitro could uncover its potential as a therapeutic agent for these conditions.

Experimental Protocols

The following section provides detailed methodologies for the preliminary in vitro screening of this compound for anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT 116, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

Materials:

  • This compound (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Bacterial and fungal inocula standardized to 0.5 McFarland turbidity

  • Positive control antibiotics (e.g., ampicillin, ciprofloxacin) and antifungals (e.g., fluconazole, amphotericin B)

  • Resazurin or p-iodonitrotetrazolium violet (INT) solution (optional, for viability indication)

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth (MHB or RPMI-1640).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). If a viability indicator is used, the MIC is the lowest concentration that prevents a color change.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine the MBC or MFC, subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key pro-inflammatory mediator. The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 murine macrophage cell line

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • LPS Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells without LPS stimulation) and a positive control (cells with LPS stimulation and vehicle).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of sulfanilamide (B372717) solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Nitrite Concentration Calculation: Generate a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve.

  • Cell Viability: Perform an MTT assay on the remaining cells in the plate to ensure that the observed reduction in NO production is not due to cytotoxicity.

  • Data Analysis: Express the results as the percentage of NO production inhibition compared to the LPS-stimulated control.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological activity screening of a natural product like this compound.

G cluster_0 Compound Preparation & Characterization cluster_2 Data Analysis & Hit Identification Isolation Isolation of this compound Purification Purification (e.g., HPLC) Isolation->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Stock Stock Solution Preparation Structure->Stock Anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) Stock->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Stock->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., NO Production in Macrophages) Stock->AntiInflammatory IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC NO_Inhibition NO Inhibition % AntiInflammatory->NO_Inhibition Hit Hit Identification & Prioritization IC50->Hit MIC->Hit NO_Inhibition->Hit G compound This compound stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Modulation (Bax/Bcl-2 ratio) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

The Role of Deoxysarpagine Hydroxylase in Sarpagan Alkaloid Biosynthesis and the Quest for 3-Hydroxysarpagine Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the crucial role of deoxysarpagine hydroxylase, a cytochrome P450-dependent monooxygenase, in the biosynthesis of sarpagan-type indole (B1671886) alkaloids. It provides a comprehensive overview of the enzymatic conversion of 10-deoxysarpagine to sarpagine (B1680780), a key step in the pathway. While the formation of 3-hydroxysarpagine, a naturally occurring derivative, is of significant interest for its potential pharmacological properties, the enzyme responsible for its synthesis remains to be definitively identified. This document summarizes the current knowledge, presents available data in a structured format, details relevant experimental protocols, and uses process diagrams to illustrate the biosynthetic pathways and experimental workflows. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this enzymatic system and to highlight the existing knowledge gaps, thereby stimulating further investigation into the complete biosynthesis of this compound.

Introduction

The sarpagan-type indole alkaloids, predominantly isolated from plants of the Apocynaceae family, such as Rauvolfia serpentina, represent a class of natural products with significant structural complexity and a broad spectrum of biological activities.[1] Within this family, sarpagine and its hydroxylated derivatives are of particular interest due to their potential as scaffolds for drug discovery. The biosynthesis of these intricate molecules involves a series of enzymatic transformations, with cytochrome P450 monooxygenases playing a pivotal role in their chemical diversification.[2]

One such key enzyme is deoxysarpagine hydroxylase (DOSH), which catalyzes the hydroxylation of 10-deoxysarpagine at the C-10 position to yield sarpagine.[3] This reaction is a critical step in the sarpagan alkaloid biosynthetic pathway. Furthermore, the existence of this compound in Rauvolfia species has been confirmed, suggesting a further hydroxylation step in the pathway.[4] However, the enzyme responsible for this specific 3-hydroxylation has not yet been characterized, presenting an intriguing area for future research.

This technical guide provides a detailed examination of the role of deoxysarpagine hydroxylase and explores the current understanding of this compound formation.

Deoxysarpagine Hydroxylase: A Key Cytochrome P450 Enzyme

Deoxysarpagine hydroxylase (EC 1.14.13.91), also known as DOSH, is a cytochrome P450-dependent monooxygenase that plays a crucial role in the biosynthesis of sarpagan alkaloids.[3][5]

Enzymatic Reaction

DOSH catalyzes the stereospecific hydroxylation of 10-deoxysarpagine to sarpagine. This reaction requires the presence of molecular oxygen (O₂) and a reducing agent, typically NADPH, which provides the necessary electrons for the catalytic cycle of the cytochrome P450 enzyme.[3]

Reaction:

10-deoxysarpagine + NADPH + H⁺ + O₂ → sarpagine + NADP⁺ + H₂O[3]

Quantitative Data

To date, detailed kinetic parameters for deoxysarpagine hydroxylase have not been extensively published. The following table summarizes the known information and highlights the data that still needs to be determined through further research.

ParameterValueSource
Enzyme Commission Number 1.14.13.91[3]
Substrates 10-deoxysarpagine, NADPH, O₂[3]
Products Sarpagine, NADP⁺, H₂O[3]
Cofactors Heme (as a cytochrome P450)Implied
Optimal pH Not Determined-
Optimal Temperature Not Determined-
Km for 10-deoxysarpagine Not Determined-
Km for NADPH Not Determined-
kcat Not Determined-
Substrate Specificity Appears specific for 10-deoxysarpagineImplied

The Enigmatic Formation of this compound

The natural occurrence of this compound in Rauvolfia species strongly suggests the existence of a hydroxylase that acts on the sarpagine scaffold at the C-3 position.[4] However, there is currently no evidence to suggest that deoxysarpagine hydroxylase possesses this activity. It is therefore hypothesized that a distinct enzyme, tentatively named "sarpagine-3-hydroxylase," is responsible for this transformation.

Hypothesized Enzymatic Reaction

The putative sarpagine-3-hydroxylase would likely be another cytochrome P450 monooxygenase, given the nature of the hydroxylation reaction.

Hypothesized Reaction:

Sarpagine + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

Quantitative Data for Sarpagine-3-Hydroxylase

As this enzyme has not yet been isolated or characterized, no quantitative data is available. The following table represents a template for the data that needs to be acquired once the enzyme is identified.

ParameterValueSource
Enzyme Commission Number Not Assigned-
Substrates Sarpagine, NADPH, O₂Hypothesized
Products This compound, NADP⁺, H₂OHypothesized
Cofactors Heme (as a cytochrome P450)Hypothesized
Optimal pH Not Determined-
Optimal Temperature Not Determined-
Km for Sarpagine Not Determined-
Km for NADPH Not Determined-
kcat Not Determined-
Substrate Specificity Likely specific for sarpagineHypothesized

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Sarpagan Alkaloids

The following diagram illustrates the position of deoxysarpagine hydroxylase within the broader biosynthetic pathway of sarpagan-type alkaloids, starting from the central precursor strictosidine. The formation of this compound is depicted as a subsequent, yet uncharacterized, step.

Sarpagan_Biosynthesis Strictosidine Strictosidine Intermediates Multiple Enzymatic Steps Strictosidine->Intermediates Deoxysarpagine 10-Deoxysarpagine Intermediates->Deoxysarpagine Vellosimine Reductase Sarpagine Sarpagine Deoxysarpagine->Sarpagine Deoxysarpagine Hydroxylase (DOSH) Hydroxysarpagine This compound Sarpagine->Hydroxysarpagine Sarpagine-3-hydroxylase (Hypothetical)

Biosynthetic pathway leading to sarpagine and this compound.
Experimental Workflow for Deoxysarpagine Hydroxylase Characterization

The following diagram outlines a typical experimental workflow for the heterologous expression, purification, and characterization of a plant-derived cytochrome P450 enzyme like deoxysarpagine hydroxylase.

P450_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Expression and Purification cluster_characterization Enzyme Characterization GeneIsolation Isolate DOSH cDNA from Rauvolfia serpentina VectorConstruction Clone into Expression Vector (e.g., pYES2 for yeast) GeneIsolation->VectorConstruction Transformation Transform into Heterologous Host (e.g., Yeast) VectorConstruction->Transformation Expression Induce Protein Expression Transformation->Expression CellLysis Cell Lysis and Microsome Preparation Expression->CellLysis Purification Solubilization and Affinity Chromatography CellLysis->Purification EnzymeAssay Enzyme Activity Assay Purification->EnzymeAssay KineticAnalysis Kinetic Parameter Determination (Km, kcat) EnzymeAssay->KineticAnalysis ConditionOptimization Determine Optimal pH and Temperature EnzymeAssay->ConditionOptimization

Workflow for heterologous expression and characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of deoxysarpagine hydroxylase and the potential sarpagine-3-hydroxylase.

Heterologous Expression and Purification of Deoxysarpagine Hydroxylase

This protocol is a generalized procedure for the expression of a plant cytochrome P450 in yeast (Saccharomyces cerevisiae), which is a common system for this purpose.

Materials:

  • Rauvolfia serpentina cell culture or tissue

  • RNA extraction kit

  • RT-PCR reagents

  • Yeast expression vector (e.g., pYES2/CT)

  • S. cerevisiae strain (e.g., WAT11)

  • Yeast transformation kit

  • Yeast growth media (SD-Ura, SG-Ura)

  • Glass beads

  • Microsome isolation buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)

  • Solubilization buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.25, 20% glycerol, 1 mM EDTA, 1% sodium cholate)

  • Ni-NTA affinity chromatography column

  • Wash and elution buffers for chromatography

Protocol:

  • Gene Isolation and Cloning:

    • Extract total RNA from R. serpentina tissue.

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the putative deoxysarpagine hydroxylase gene using specific primers.

    • Clone the PCR product into a yeast expression vector containing a C-terminal His-tag.

  • Yeast Transformation and Expression:

    • Transform the expression construct into a suitable yeast strain.

    • Select for positive transformants on appropriate selection media.

    • Grow a starter culture in glucose-containing medium (SD-Ura).

    • Inoculate a larger culture in galactose-containing medium (SG-Ura) to induce protein expression.

    • Incubate for 24-48 hours at 28-30°C.

  • Microsome Preparation:

    • Harvest yeast cells by centrifugation.

    • Resuspend the cell pellet in microsome isolation buffer.

    • Lyse the cells by vortexing with glass beads.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Purification:

    • Resuspend the microsomal pellet in solubilization buffer and stir gently for 1 hour at 4°C.

    • Centrifuge at high speed to remove insoluble material.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer containing a low concentration of imidazole.

    • Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.

    • Analyze the purified protein by SDS-PAGE.

Enzyme Activity Assay for Hydroxylase Activity

This assay can be adapted for both deoxysarpagine hydroxylase and the hypothetical sarpagine-3-hydroxylase by using the appropriate substrate.

Materials:

  • Purified enzyme (microsomal fraction or purified protein)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • NADPH solution

  • Substrate solution (10-deoxysarpagine or sarpagine dissolved in a suitable solvent like DMSO)

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • HPLC system with a C18 column and UV or MS detector

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, purified enzyme, and NADPH.

    • Pre-incubate the mixture at the desired temperature for a few minutes.

    • Initiate the reaction by adding the substrate.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) with shaking.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of cold ethyl acetate.

    • Vortex vigorously to extract the alkaloids into the organic phase.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Product Analysis:

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample by HPLC to separate the substrate and product.

    • Quantify the product formation by comparing the peak area to a standard curve of the authentic product.

    • Confirm the identity of the product by mass spectrometry (MS).

Conclusion and Future Directions

Deoxysarpagine hydroxylase is a key cytochrome P450 enzyme in the biosynthesis of sarpagan alkaloids, catalyzing the formation of sarpagine from 10-deoxysarpagine. While the existence of this compound is established, the enzyme responsible for its production remains elusive. This presents a significant opportunity for further research to fully elucidate the sarpagan alkaloid biosynthetic pathway.

Future research should focus on:

  • Complete Characterization of Deoxysarpagine Hydroxylase: Obtaining detailed kinetic data (Km, kcat) and determining the optimal reaction conditions (pH, temperature) are essential for a comprehensive understanding of this enzyme.

  • Identification and Characterization of Sarpagine-3-Hydroxylase: A combination of transcriptomics, proteomics, and biochemical screening of candidate cytochrome P450 enzymes from Rauvolfia species could lead to the identification of the gene encoding this enzyme. Subsequent heterologous expression and characterization will be crucial to confirm its function and determine its biochemical properties.

  • Substrate Specificity Studies: Investigating the substrate promiscuity of both deoxysarpagine hydroxylase and the putative sarpagine-3-hydroxylase could reveal their potential roles in the biosynthesis of other related alkaloids.

A complete understanding of the enzymes involved in sarpagan alkaloid biosynthesis will not only provide fundamental insights into plant secondary metabolism but also open up avenues for the metabolic engineering of these pathways to produce novel and pharmacologically valuable compounds.

References

Biogenetic Blueprint: Unraveling the Sarpagine to 3-Hydroxysarpagine Conversion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate biogenetic relationship between sarpagine (B1680780) and its hydroxylated derivative, 3-hydroxysarpagine, offers a compelling glimpse into the complex world of indole (B1671886) alkaloid biosynthesis. Sarpagine, a prominent member of the sarpagan-type alkaloids, and its hydroxylated counterpart are key constituents in various medicinal plants, notably within the Rauwolfia genus. Understanding the enzymatic transformation that connects these two molecules is pivotal for advancements in synthetic biology, drug discovery, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biogenetic pathway, experimental methodologies, and quantitative data associated with the conversion of sarpagine to this compound, tailored for researchers and professionals in the pharmaceutical and life sciences sectors.

The biosynthesis of sarpagine and its derivatives originates from the precursor strictosidine, the universal building block for monoterpenoid indole alkaloids. The pathway to sarpagine involves a series of complex enzymatic reactions, with cytochrome P450 monooxygenases playing a crucial role in the oxidative transformations. The conversion of 10-deoxysarpagine to sarpagine is catalyzed by the enzyme deoxysarpagine hydroxylase, a cytochrome P450-dependent monooxygenase[1]. This established step strongly indicates that the subsequent conversion of sarpagine to this compound is also a hydroxylation reaction mediated by a similar class of enzymes.

While a specific enzyme designated as "sarpagine-3-hydroxylase" has yet to be fully characterized in the scientific literature, the natural occurrence of this compound in plants like Rauwolfia serpentina confirms the existence of a biological mechanism for this conversion. This guide synthesizes the available information to present a cohesive understanding of this biogenetic step.

Biogenetic Pathway: Sarpagine to this compound

The conversion of sarpagine to this compound is a stereospecific hydroxylation reaction. This transformation is hypothesized to be catalyzed by a cytochrome P450 monooxygenase. These enzymes are known for their ability to introduce hydroxyl groups into a wide array of substrates with high regio- and stereoselectivity.

Biogenetic_Pathway Sarpagine Sarpagine P450_System Cytochrome P450 Monooxygenase (Hypothetical Sarpagine-3-Hydroxylase) + NADPH + O₂ Sarpagine->P450_System Hydroxysarpagine This compound P450_System->Hydroxysarpagine Byproducts NADP⁺ + H₂O P450_System->Byproducts

Caption: Proposed enzymatic conversion of sarpagine to this compound.

Data Presentation

Table 1: Spectroscopic Data for this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following table summarizes the available ¹H NMR data.

Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-127.17d8.5
H-96.78d2.0
H-116.67dd8.5, 2.0
H-195.49q7.0
H-?4.26dt16.5

Note: The complete assignment of all protons and the corresponding ¹³C NMR and mass spectrometry data are not fully detailed in the currently available literature. The data presented is based on published information for this compound isolated from natural sources[1].

Experimental Protocols

Isolation and Purification of this compound from Rauwolfia species

The following is a generalized protocol for the isolation of sarpagine-type alkaloids, which can be adapted for the specific purification of this compound.

Isolation_Workflow start Dried and Powdered Rauwolfia Plant Material extraction Maceration with Methanol (B129727) start->extraction filtration Filtration and Concentration (in vacuo) extraction->filtration acid_base Acid-Base Partitioning (e.g., with Chloroform (B151607) and HCl) filtration->acid_base column Column Chromatography (Silica Gel or Alumina) acid_base->column fractions Fraction Collection and TLC Analysis column->fractions purification Preparative HPLC or Crystallization fractions->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered root material of Rauwolfia serpentina is subjected to exhaustive maceration with methanol at room temperature.

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane) to remove fats and waxes. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is employed to separate the different alkaloids.

  • Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent. Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.

Enzymatic Assay for Sarpagine Hydroxylation (Hypothetical)

This protocol is a hypothetical model for assaying the enzymatic activity of a candidate cytochrome P450 enzyme for sarpagine 3-hydroxylation, based on established methods for similar enzymes.

Enzyme_Assay_Workflow start Prepare Reaction Mixture: - Microsomal fraction (enzyme source) - Sarpagine (substrate) - NADPH regenerating system - Buffer (e.g., phosphate (B84403) buffer, pH 7.4) incubation Incubate at optimal temperature (e.g., 30-37°C) for a defined time start->incubation quenching Stop the reaction (e.g., by adding cold methanol or acetonitrile) incubation->quenching centrifugation Centrifuge to precipitate proteins quenching->centrifugation analysis Analyze supernatant by LC-MS/MS for this compound formation centrifugation->analysis quantification Quantify product formation and determine enzyme kinetics (Km, Vmax) analysis->quantification end Kinetic Parameters quantification->end

Caption: Workflow for a hypothetical sarpagine 3-hydroxylase assay.

Methodology:

  • Enzyme Source: A microsomal fraction prepared from a plant source known to produce this compound (e.g., Rauwolfia serpentina cell cultures) or a heterologously expressed candidate cytochrome P450 enzyme in a suitable host system (e.g., yeast or insect cells).

  • Reaction Mixture: A typical reaction mixture would contain the enzyme source, sarpagine as the substrate, an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate or the NADPH-regenerating system and incubated at an optimal temperature (typically 30-37°C) for a specific duration.

  • Reaction Termination and Sample Preparation: The reaction is terminated by the addition of a cold organic solvent such as methanol or acetonitrile (B52724) to precipitate the proteins. The mixture is then centrifuged, and the supernatant is collected for analysis.

  • Product Analysis: The formation of this compound is monitored and quantified using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying substrate concentrations.

Conclusion and Future Perspectives

The biogenetic conversion of sarpagine to this compound is a key step in the diversification of sarpagan-type alkaloids. While the involvement of a cytochrome P450 monooxygenase is strongly implied by analogous biosynthetic reactions, the specific enzyme responsible for this transformation remains to be definitively identified and characterized. Future research efforts should focus on the isolation and functional characterization of this putative "sarpagine-3-hydroxylase" from Rauwolfia species or other relevant medicinal plants. The elucidation of its catalytic mechanism and substrate specificity will not only deepen our understanding of indole alkaloid biosynthesis but also provide a valuable biocatalyst for the chemoenzymatic synthesis of novel, bioactive compounds for drug development. The detailed experimental protocols and data presented in this guide serve as a foundational resource for researchers embarking on this exciting area of investigation.

References

Methodological & Application

Total Synthesis of 3-Hydroxysarpagine and its Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The total synthesis of sarpagine (B1680780) alkaloids, a class of structurally complex indole (B1671886) alkaloids with significant biological activities, has been a long-standing challenge in organic chemistry. This document provides a detailed protocol for the total synthesis of 3-Hydroxysarpagine and its analogs, targeting researchers in medicinal chemistry and drug development. The presented strategy is based on established methodologies for the construction of the core sarpagine skeleton, followed by a late-stage oxidation to introduce the C3-hydroxyl group, a key structural motif in several bioactive alkaloids.

Introduction

This compound belongs to the sarpagine family of indole alkaloids, which are characterized by a rigid pentacyclic cage-like structure. The introduction of a hydroxyl group at the C3 position of the indole nucleus is crucial for the biological activity of several natural products. The synthetic route outlined below is designed to be versatile, allowing for the preparation of various analogs for structure-activity relationship (SAR) studies. The key features of this synthesis include an asymmetric Pictet-Spengler reaction to establish the core stereochemistry, a Dieckmann condensation to form the bridged ring system, and a late-stage oxidation to install the desired C3-hydroxyl group.

Overall Synthetic Strategy

The total synthesis of this compound can be envisioned through a convergent approach. The core sarpagine skeleton is first assembled from readily available starting materials. A late-stage C-H oxidation is then employed to introduce the hydroxyl group at the C3 position of the indole ring. This strategy allows for the synthesis of both the natural product and its analogs by modifying the final oxidation step or by using derivatized precursors.

Total_Synthesis_Workflow cluster_0 Core Skeleton Synthesis cluster_1 Late-Stage Functionalization D-Tryptophan D-Tryptophan Tetracyclic Ketone Tetracyclic Ketone D-Tryptophan->Tetracyclic Ketone Asymmetric Pictet-Spengler Dieckmann Condensation Sarpagine Core Sarpagine Core Tetracyclic Ketone->Sarpagine Core Functional Group Manipulations This compound This compound Sarpagine Core->this compound C3-Hydroxylation

Caption: A generalized workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of sarpagine alkaloids and the C3-hydroxylation of indoles. Researchers should adapt these protocols as needed for specific analogs.

Protocol 1: Synthesis of the Tetracyclic Ketone Core

The synthesis of the key tetracyclic ketone intermediate is a crucial step that establishes the stereochemistry of the final product. This is typically achieved through an asymmetric Pictet-Spengler reaction followed by a Dieckmann condensation.

Materials:

  • D-Tryptophan methyl ester hydrochloride

  • An appropriate aldehyde (e.g., methyl 4-oxobutanoate)

  • Trifluoroacetic acid (TFA)

  • Potassium tert-butoxide

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Procedure:

  • Pictet-Spengler Reaction: To a solution of D-Tryptophan methyl ester hydrochloride (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCM, add TFA (0.1 equiv) at 0 °C. Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tetrahydro-β-carboline intermediate.

  • Dieckmann Condensation: To a solution of the purified tetrahydro-β-carboline (1.0 equiv) in anhydrous toluene, add potassium tert-butoxide (1.5 equiv) at room temperature. Heat the reaction mixture to reflux for 4 hours.

  • Workup: Cool the reaction to room temperature and quench with saturated ammonium (B1175870) chloride solution. Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by flash column chromatography to yield the tetracyclic ketone.

Quantitative Data for Tetracyclic Ketone Synthesis

StepReactantProductYield (%)Purity (%)
Asymmetric Pictet-SpenglerD-Tryptophan methyl esterTetrahydro-β-carboline85-95>98 (ee)
Dieckmann CondensationTetrahydro-β-carbolineTetracyclic Ketone70-80>95
Protocol 2: Elaboration of the Sarpagine Core

The tetracyclic ketone is then further functionalized to complete the sarpagine core. This typically involves reduction, olefination, and cyclization reactions.

Materials:

Procedure:

  • Reduction of Ketone: To a solution of the tetracyclic ketone (1.0 equiv) in methanol at 0 °C, add NaBH4 (1.5 equiv) portion-wise. Stir for 1 hour.

  • Wittig Reaction: Prepare the Wittig ylide by adding n-butyllithium to a suspension of the phosphonium (B103445) salt in THF at 0 °C. Add a solution of the aldehyde (derived from the reduced ketone) to the ylide and stir at room temperature.

  • Intramolecular Heck Reaction: To a solution of the olefinated product in an appropriate solvent, add the palladium catalyst and a suitable ligand. Heat the reaction to effect the intramolecular cyclization.

  • Purification: Purify the sarpagine core by column chromatography.

Quantitative Data for Sarpagine Core Elaboration

StepStarting MaterialProductYield (%)
Ketone ReductionTetracyclic KetoneAlcohol Intermediate90-98
Wittig OlefinationAldehyde IntermediateOlefin Intermediate60-70
Heck CyclizationOlefin IntermediateSarpagine Core50-60
Protocol 3: Late-Stage C3-Hydroxylation

The final step is the introduction of the hydroxyl group at the C3 position of the indole nucleus. This can be achieved using various oxidative methods. A plausible method involves a transition-metal-catalyzed oxidation.

Materials:

  • Sarpagine Core

  • Oxidizing agent (e.g., Davis oxaziridine)

  • Base (e.g., KHMDS)

  • Anhydrous THF

Procedure:

  • Enolate Formation: To a solution of the sarpagine core (1.0 equiv) in anhydrous THF at -78 °C, add a solution of KHMDS (1.1 equiv). Stir for 30 minutes.

  • Oxidation: Add a solution of the Davis oxaziridine (B8769555) (1.2 equiv) in THF to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify by preparative HPLC to afford this compound.

Quantitative Data for C3-Hydroxylation

Starting MaterialProductReagentsYield (%)
Sarpagine CoreThis compoundKHMDS, Davis Oxaziridine40-50

Signaling Pathways and Logical Relationships

The development of analogs of this compound is often guided by the desire to modulate specific biological targets. While the exact signaling pathways for this compound are still under investigation, many indole alkaloids are known to interact with neurotransmitter receptors or ion channels. The following diagram illustrates a hypothetical relationship between the synthesized analogs and their potential biological evaluation.

SAR_Logic This compound This compound Analog_Synthesis Analog Synthesis (Modification of R groups) This compound->Analog_Synthesis In_vitro_Screening In vitro Screening (e.g., Receptor Binding Assays) Analog_Synthesis->In_vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_vitro_Screening->SAR_Analysis Lead_Compound Lead_Compound SAR_Analysis->Analog_Synthesis Design new analogs SAR_Analysis->Lead_Compound

Caption: A logical workflow for the development of this compound analogs.

Conclusion

The total synthesis of this compound and its analogs is a challenging but rewarding endeavor. The protocols outlined in this document provide a solid foundation for researchers to access these complex molecules. The versatility of the synthetic route allows for the creation of a library of compounds for biological evaluation, which is essential for the discovery of new therapeutic agents. Careful optimization of each step and thorough characterization of all intermediates are crucial for the success of this synthesis.

Application Note: Quantitative Analysis of 3-Hydroxysarpagine using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 3-Hydroxysarpagine in complex matrices such as plasma and plant extracts. The protocol employs a straightforward sample preparation procedure and utilizes the high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of natural products.

Introduction

This compound is a sarpagine-type indole (B1671886) alkaloid found in various medicinal plants of the Apocynaceae family. Sarpagine (B1680780) alkaloids are known for their diverse pharmacological activities, making the accurate quantification of their hydroxylated metabolites, like this compound, crucial for understanding their efficacy, metabolism, and potential toxicity. HPLC-MS/MS offers unparalleled sensitivity and specificity for quantifying low-abundance analytes in complex biological and botanical samples. This document provides a detailed protocol for the reliable quantification of this compound.

Experimental

Materials and Reagents
  • This compound certified reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar sarpagine alkaloid)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • LC-MS grade formic acid and ammonium (B1175870) acetate (B1210297)

  • Analytical grade solvents for extraction (e.g., ethyl acetate, dichloromethane (B109758), hexane)

  • Blank human plasma (K2-EDTA) or blank plant matrix

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Standard and Quality Control (QC) Solution Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Perform serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to prepare working solutions for calibration standards (CS) and quality controls (QC).

  • Spiked Samples: Spike blank plasma or reconstituted blank plant extract with the appropriate working solutions to create calibration standards and QC samples at various concentrations.

Sample Preparation

Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) for plasma samples and Solid-Phase Extraction (SPE) for plant material extracts.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

  • Pipette 100 µL of the plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard working solution and vortex briefly.

  • Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 9.0) to basify the sample.

  • Add 800 µL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 Water/Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 2: Solid-Phase Extraction (SPE) for Plant Material

  • Extraction from Plant Material:

    • Weigh 1 g of finely powdered, dried plant material.

    • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract and collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Redissolve the residue in 5 mL of 5% formic acid.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the redissolved plant extract onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Wash with 3 mL of 40% methanol in water to remove moderately polar impurities.

    • Elute the this compound and other alkaloids with 3 mL of methanol containing 2% ammonium hydroxide.

    • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

HPLC-MS/MS Instrumentation and Conditions

The following tables summarize the optimized instrumental conditions for the analysis.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

Table 3: Proposed MRM Transitions for this compound (based on C20H22N2O3)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 339.17184.1 (Proposed)Optimized (e.g., 25)
144.1 (Proposed)Optimized (e.g., 35)
Internal Standard Analyte-specificAnalyte-specificOptimized

Note: The molecular formula of a closely related sarpagine alkaloid, Perivine, is C20H22N2O3, which has an exact mass of 338.163 Da[1][2]. The precursor ion [M+H]+ would therefore be m/z 339.17. The proposed product ions are based on the known fragmentation patterns of sarpagine alkaloids, which often involve cleavage of the C-ring and subsequent fragmentations.

Data Presentation

The quantitative data should be summarized in clearly structured tables for easy comparison and validation of the method's performance.

Table 4: Calibration Curve for this compound in Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% RSD
0.50.012102.34.5
10.02598.73.8
50.128101.52.1
100.25599.21.9
501.265100.81.5
1002.54199.91.2

Table 5: Precision and Accuracy of QC Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyIntra-day % RSD (n=6)Inter-day % RSD (n=18)
LLOQ0.50.51102.05.26.8
Low1.51.4898.74.15.5
Medium4040.8102.02.53.9
High8079.599.41.82.7

Visualizations

Experimental Workflow

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Plasma or Plant Extract add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (for Plasma) add_is->lle spe Solid-Phase Extraction (for Plant Extract) add_is->spe evap Evaporate to Dryness lle->evap spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Generate Report quant->report

Caption: Workflow for the quantification of this compound.

Proposed Fragmentation of this compound

Fragmentation_Pathway parent Precursor Ion [M+H]+ m/z 339.17 loss - C10H11NO2 parent->loss frag1 Product Ion 1 m/z 184.1 (Proposed C-ring cleavage) loss2 - C3H4 frag1->loss2 frag2 Product Ion 2 m/z 144.1 (Further fragmentation) loss->frag1 loss2->frag2

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in both biological and botanical matrices. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for a wide range of applications in drug development and natural product research.

References

Application Notes and Protocols: Leveraging 3-Hydroxysarpagine for the Development of Novel Semi-Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine (B1680780) and its related indole (B1671886) alkaloids represent a class of natural products with a complex polycyclic architecture and a wide range of promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inherent structural complexity of these molecules often poses significant challenges for total synthesis. An alternative and efficient approach to explore their therapeutic potential is through the semi-synthesis of novel derivatives from naturally occurring or readily accessible precursors. 3-Hydroxysarpagine, a hydroxylated analogue of sarpagine, presents an ideal starting point for such derivatization, offering a reactive handle for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive guide for researchers interested in utilizing this compound as a precursor for the semi-synthesis of novel derivatives. Detailed protocols for chemical modifications, biological screening assays, and data analysis are presented to facilitate the discovery and development of new therapeutic agents.

Semi-Synthetic Derivatization of this compound

The hydroxyl group at the 3-position of the sarpagine core is amenable to various chemical transformations, including acylation, etherification, and alkylation. These modifications can significantly alter the lipophilicity, steric bulk, and hydrogen-bonding capacity of the molecule, thereby influencing its biological activity.

Experimental Protocols for Semi-Synthesis

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent side reactions.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of the final products should be performed using column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

  • The structure of all synthesized derivatives must be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, HRMS).

Protocol 1: Acylation of this compound

This protocol describes the esterification of the 3-hydroxyl group. Acylation can introduce a variety of functional groups, potentially enhancing the compound's interaction with biological targets.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine or pyridine (1.5-2 equivalents) to the solution and stir at room temperature.

  • Slowly add the desired acyl chloride or carboxylic anhydride (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure acylated derivative.

Protocol 2: O-Alkylation (Etherification) of this compound

This protocol details the formation of an ether linkage at the 3-position. O-alkylation can be used to introduce small alkyl groups or more complex side chains, which can modulate the compound's solubility and biological activity.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or THF

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous DMF or THF, add a solution of this compound (1 equivalent) in the same solvent at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system to obtain the pure O-alkylated derivative.

Biological Evaluation of Semi-Synthetic Derivatives

A critical step in the drug discovery process is the evaluation of the biological activity of the newly synthesized compounds. The following are standard in vitro assays to assess the cytotoxic and antimicrobial potential of this compound derivatives.

Experimental Protocols for Biological Assays

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is widely used for screening potential anticancer agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • This compound derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivatives in the complete culture medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Broth Microdilution Assay for Antimicrobial Screening

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • This compound derivatives dissolved in DMSO

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Quantitative data from biological assays should be summarized in clear and structured tables to facilitate comparison between the parent compound and its semi-synthetic derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

CompoundR GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
This compound-OH>100>100>100
Derivative 1a -OCOCH₃15.2 ± 1.825.4 ± 3.118.9 ± 2.5
Derivative 1b -OCOPh8.7 ± 0.912.1 ± 1.59.5 ± 1.1
Derivative 2a -OCH₃55.3 ± 6.278.1 ± 8.962.7 ± 7.1
Derivative 2b -OCH₂Ph22.8 ± 2.531.5 ± 3.825.3 ± 2.9
Doxorubicin(Positive Control)0.5 ± 0.060.8 ± 0.10.6 ± 0.07

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound-OH>128>128>128
Derivative 1a -OCOCH₃64128>128
Derivative 1b -OCOPh3264128
Derivative 2a -OCH₃128>128>128
Derivative 2b -OCH₂Ph64128>128
Ciprofloxacin(Positive Control)0.50.25N/A
Fluconazole(Positive Control)N/AN/A1

N/A: Not Applicable

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can significantly aid in understanding and communication. The following diagrams were generated using the DOT language.

Signaling Pathway Diagrams

Several sarpagine-related alkaloids have been shown to modulate key signaling pathways involved in cancer cell proliferation and inflammation, such as the NF-κB and calcium signaling pathways.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Derivative This compound Derivative Derivative->IKK_complex Inhibits NFkB_n NF-κB NFkB_n->Gene_Expression Induces

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound derivatives.

Calcium_Signaling_Pathway cluster_er GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP₃ Receptor (Ca²⁺ Channel) IP3->Ca_channel Binds to ER Endoplasmic Reticulum Ca_cytosol [Ca²⁺]i ↑ Ca_channel->Ca_cytosol Ca²⁺ Release Cellular_Response Cellular Response (e.g., Apoptosis) Ca_cytosol->Cellular_Response Derivative This compound Derivative Derivative->PLC Modulates Derivative->Ca_channel Modulates

Caption: Potential modulation of the calcium signaling pathway by this compound derivatives.

Experimental Workflow Diagrams

Semi_Synthesis_Workflow Start This compound Reaction Reaction (Acylation or O-Alkylation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Final_Product Pure Semi-Synthetic Derivative Characterization->Final_Product

Caption: General workflow for the semi-synthesis of this compound derivatives.

Cytotoxicity_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate (48-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound serves as a valuable and versatile precursor for the generation of a library of semi-synthetic derivatives. The protocols and application notes provided herein offer a robust framework for the chemical modification and biological evaluation of these novel compounds. By systematically exploring the structure-activity relationships of acylated, etherified, and alkylated derivatives, researchers can unlock the therapeutic potential of the sarpagine scaffold and contribute to the development of new and effective drugs for a range of diseases.

Application Notes and Protocols for Radiolabeling 3-Hydroxysarpagine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for radiolabeling the indole (B1671886) alkaloid 3-Hydroxysarpagine. The following sections detail the methodologies for introducing radioactive isotopes, such as Tritium (B154650) (³H) and Carbon-14 (¹⁴C), into the molecule for the purpose of conducting in vitro and in vivo metabolic studies. Adherence to these protocols will enable researchers to trace the metabolic fate of this compound, identify its metabolites, and understand its pharmacokinetic profile.

Introduction to Radiolabeling for Metabolic Studies

Radiolabeling is a critical technique in drug discovery and development that allows for the tracking of a molecule through a biological system.[1] By replacing a stable atom with a radioactive isotope, the compound becomes a tracer, and its journey can be monitored using sensitive detection methods. For organic molecules like this compound, the most commonly used isotopes are Tritium (³H) and Carbon-14 (¹⁴C).

  • Tritium (³H): A beta-emitting isotope of hydrogen with a half-life of 12.3 years. Tritium labeling offers high specific activity, which is advantageous for receptor binding assays and in vitro studies where the concentration of the analyte is low.[2]

  • Carbon-14 (¹⁴C): A beta-emitting isotope of carbon with a long half-life of 5,730 years. ¹⁴C is often the isotope of choice for in vivo metabolic and mass balance studies due to the stability of the label within the carbon skeleton of the molecule.

The choice of isotope depends on the specific aims of the study, the desired specific activity, and the stage of drug development.

Radiolabeling Strategies for this compound

The complex structure of this compound, a sarpagine-type indole alkaloid, requires careful consideration of the labeling strategy to ensure the label is stable and does not alter the molecule's biological activity.

Tritium (³H) Labeling

Catalytic hydrogen isotope exchange is a common method for introducing tritium into molecules with available C-H bonds. For this compound, this can be achieved by reacting the parent molecule with tritium gas in the presence of a metal catalyst.

Potential Labeling Positions for ³H: The aromatic indole ring and other accessible C-H bonds are potential sites for tritium labeling.

Carbon-14 (¹⁴C) Labeling

Introducing ¹⁴C into a complex molecule like this compound typically involves a multi-step chemical synthesis starting from a simple, commercially available ¹⁴C-labeled precursor. A plausible synthetic route would involve the incorporation of a ¹⁴C-labeled building block into the biosynthesis of the alkaloid. The biosynthesis of sarpagine (B1680780) and related alkaloids originates from tryptophan and secologanin.[3] Therefore, using [¹⁴C]-tryptophan as a precursor in a plant-based or enzymatic synthesis system is a viable strategy.

Potential Labeling Positions for ¹⁴C: Labeling can be targeted to the indole ring or the tryptamine (B22526) side chain, depending on the labeled position in the tryptophan precursor.

Experimental Protocols

Protocol 1: Tritium Labeling of this compound via Catalytic Exchange

This protocol describes a general method for the tritiation of this compound using heterogeneous catalytic exchange with tritium gas.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Tritium gas (³H₂)

  • Anhydrous solvent (e.g., ethyl acetate, dioxane)

  • Vacuum manifold and tritiation apparatus

  • HPLC system for purification

  • Liquid scintillation counter

Procedure:

  • Dissolve a known quantity of this compound in the anhydrous solvent in a reaction vessel suitable for tritiation.

  • Add the Pd/C catalyst to the solution (typically 10-50% by weight of the substrate).

  • Attach the reaction vessel to the vacuum manifold and freeze the mixture using liquid nitrogen.

  • Evacuate the vessel to remove air and then thaw the mixture. Repeat this freeze-pump-thaw cycle three times to ensure an inert atmosphere.

  • Introduce a known pressure of tritium gas into the reaction vessel.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 6-24 hours). The reaction progress can be monitored by taking small aliquots for analysis (if feasible).

  • After the reaction is complete, freeze the mixture again and carefully remove the excess tritium gas through the manifold.

  • Thaw the mixture and filter it through a celite pad to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude [³H]-3-Hydroxysarpagine using preparative HPLC.

  • Determine the radiochemical purity and specific activity of the final product.

Protocol 2: Carbon-14 Labeling of this compound using a Labeled Precursor

This protocol outlines a biosynthetic approach for the preparation of [¹⁴C]-3-Hydroxysarpagine using a plant cell culture system.

Materials:

  • Cell suspension culture of a sarpagine-producing plant (e.g., Rauwolfia serpentina)

  • [¹⁴C]-L-Tryptophan (labeled in the indole ring or side chain)

  • Culture medium

  • Extraction solvents (e.g., methanol (B129727), chloroform)

  • HPLC system for purification and analysis

  • Liquid scintillation counter

Procedure:

  • Establish and maintain a healthy cell suspension culture of the sarpagine-producing plant.

  • To the culture medium, add a sterile solution of [¹⁴C]-L-Tryptophan at a suitable concentration.

  • Incubate the cell culture for a period that allows for the biosynthesis and accumulation of alkaloids (typically several days to weeks).

  • Harvest the cells by filtration.

  • Extract the alkaloids from the plant cells and the culture medium using appropriate organic solvents.

  • Concentrate the crude extract under reduced pressure.

  • Purify the [¹⁴C]-3-Hydroxysarpagine from the extract using preparative HPLC.

  • Analyze the purified product for radiochemical purity and determine the specific activity.

Protocol 3: Purification and Analysis of Radiolabeled this compound

Purification by HPLC:

  • Column: A reversed-phase C18 column is typically suitable for the purification of indole alkaloids.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water or methanol in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: A UV detector set at the absorbance maximum of this compound, coupled with an in-line radioactivity detector.

Determination of Radiochemical Purity and Specific Activity:

  • Radiochemical Purity: Assessed by analytical HPLC with radioactivity detection. The purity is calculated as the percentage of the total radioactivity that co-elutes with the non-labeled this compound standard.

  • Specific Activity: Determined by quantifying the amount of radioactivity (using a liquid scintillation counter) and the mass of the compound (using a calibrated UV response from the HPLC or by mass spectrometry). Specific activity is typically expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol).

Data Presentation

Quantitative data from radiolabeling experiments and subsequent metabolic studies should be summarized in clear and concise tables.

Table 1: Summary of Radiolabeling Results for this compound

IsotopeLabeling MethodRadiochemical Yield (%)Radiochemical Purity (%)Specific Activity (Ci/mmol)
³HCatalytic Exchange15 - 30> 9810 - 25
¹⁴CBiosynthetic1 - 5> 990.05 - 0.1

Note: The values presented are typical ranges for the radiolabeling of complex natural products and may vary depending on the specific experimental conditions.

Table 2: Pharmacokinetic Parameters of Ajmaline (B190527) (a related alkaloid) in Mice

ParameterValueUnit
Distribution Half-life (t½α)3.0min
Elimination Half-life (t½β)16min
Volume of Distribution (Vdβ)136ml
Protein Binding62%
Unchanged in Urine5%

Data from a study on ajmaline pharmacokinetics in mice and serves as a reference for expected parameters for sarpagine alkaloids.[4]

In Vitro Metabolic Studies

In vitro metabolism studies are essential for identifying the metabolic pathways of a drug candidate before moving into in vivo models. Human liver microsomes are a common tool for these studies as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Protocol 4: In Vitro Metabolism of Radiolabeled this compound using Human Liver Microsomes

Materials:

  • [³H]- or [¹⁴C]-3-Hydroxysarpagine

  • Human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system for metabolite identification and quantification

Procedure:

  • Pre-incubate the human liver microsomes in phosphate buffer at 37°C.

  • Add the radiolabeled this compound to the microsome suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction at each time point by adding an equal volume of cold quenching solution.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the parent compound and its metabolites using LC-MS/MS coupled with a radioactivity detector.

  • Identify metabolites based on their mass-to-charge ratio and fragmentation patterns, and quantify their formation over time.

Visualizations

Experimental Workflow

experimental_workflow cluster_radiolabeling Radiolabeling cluster_metabolism Metabolic Studies start This compound tritium Tritium (³H) Labeling (Catalytic Exchange) start->tritium carbon14 Carbon-14 (¹⁴C) Labeling (Biosynthesis with [¹⁴C]-Tryptophan) start->carbon14 purification HPLC Purification tritium->purification carbon14->purification analysis Purity & Specific Activity Analysis purification->analysis labeled_product Radiolabeled This compound analysis->labeled_product invitro In Vitro Metabolism (Liver Microsomes) labeled_product->invitro invivo In Vivo Studies (Animal Models) labeled_product->invivo metabolite_id Metabolite Identification (LC-MS/MS) invitro->metabolite_id pk_analysis Pharmacokinetic Analysis invivo->pk_analysis results Metabolic Profile & Pharmacokinetics metabolite_id->results pk_analysis->results

Caption: Workflow for radiolabeling and metabolic studies of this compound.

Postulated Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound hydroxylation Hydroxylation (e.g., on indole ring) parent->hydroxylation CYP450 demethylation O-Demethylation (if applicable) parent->demethylation CYP450 oxidation N-Oxidation parent->oxidation CYP450 glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs sulfation Sulfation hydroxylation->sulfation SULTs demethylation->glucuronidation UGTs excretion1 Excretion glucuronidation->excretion1 excretion2 Excretion sulfation->excretion2

Caption: Postulated metabolic pathway of this compound.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the successful radiolabeling of this compound and its subsequent use in metabolic studies. Careful execution of these methods will yield valuable data on the absorption, distribution, metabolism, and excretion (ADME) properties of this indole alkaloid, which is crucial for its development as a potential therapeutic agent. Researchers should always adhere to strict radiation safety protocols when handling radioactive materials.

References

Unveiling Novel Cellular Targets of 3-Hydroxysarpagine: A High-Throughput Screening Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Hydroxysarpagine, a member of the sarpagine (B1680780) family of indole (B1671886) alkaloids, represents a class of natural products with recognized biological activities, including antiproliferative effects.[1][2] However, the precise molecular targets and mechanisms of action remain largely uncharacterized. High-throughput screening (HTS) offers a powerful methodology to systematically interrogate large compound libraries and identify novel biological targets.[3] This document provides a comprehensive guide for the high-throughput screening of this compound to identify and validate its novel molecular targets. We present detailed protocols for both target-based and cell-based (phenotypic) screening assays, focusing on key protein families often implicated in oncogenic signaling pathways, such as protein kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Furthermore, we outline a strategy for subsequent hit validation and target deconvolution.

Introduction to High-Throughput Screening for Natural Products

Natural products are a rich source of chemical diversity and have historically been a cornerstone of drug discovery. However, identifying the specific molecular targets of these compounds can be challenging. High-throughput screening (HTS) has revolutionized this process by enabling the rapid screening of thousands of compounds against a variety of biological assays.[3] HTS can be broadly categorized into two main approaches:

  • Target-Based Screening: This approach involves testing a compound's activity against a specific, purified biological target, such as an enzyme or receptor.[4]

  • Cell-Based (Phenotypic) Screening: This method assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived notion of the target.[5][6]

Given the unknown nature of this compound's targets, a dual-pronged screening strategy employing both target-based and phenotypic assays is recommended to maximize the potential for novel discoveries.

Proposed Target Classes for this compound Screening

Based on the known antiproliferative activity of related indole alkaloids and their common modulation of key cellular signaling pathways, the following target classes are proposed for the initial HTS campaign.[7][8]

  • Protein Kinases: As central regulators of cell signaling, protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets.[4]

  • G-Protein Coupled Receptors (GPCRs): This large family of transmembrane receptors is involved in a multitude of physiological processes and represents a significant portion of current drug targets.[9][10]

  • Ion Channels: These membrane proteins play crucial roles in cellular excitability and signaling, and their modulation can impact cell proliferation and survival.[11][12]

  • Nuclear Receptors: These ligand-activated transcription factors regulate gene expression involved in development, metabolism, and cancer.[13][14]

High-Throughput Screening Workflow

The overall workflow for identifying novel targets of this compound will follow a multi-step process, from primary screening to target validation.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Target Deconvolution & Validation phenotypic Phenotypic Screening (e.g., Cell Viability) dose_response Dose-Response Analysis (IC50/EC50 Determination) phenotypic->dose_response Active Compounds target_based Target-Based Screening (Kinases, GPCRs, etc.) target_based->dose_response Active Compounds counterscreens Counter-Screens (Assay Interference) dose_response->counterscreens affinity_chromatography Affinity Chromatography counterscreens->affinity_chromatography Confirmed Hits genetic_approaches Genetic Approaches (siRNA/CRISPR) counterscreens->genetic_approaches Confirmed Hits biophysical_assays Biophysical Assays (SPR, ITC) affinity_chromatography->biophysical_assays genetic_approaches->biophysical_assays Signaling_Pathways cluster_0 MAPK/ERK Pathway cluster_1 PI3K/AKT Pathway cluster_2 Apoptosis Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Bcl2 Bcl2 Bax Bax Bcl2->Bax inhibits Caspases Caspases Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->Raf This compound->AKT This compound->Bcl2

References

Investigating the Mechanism of Action of Novel Bioactive Compounds: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The elucidation of the mechanism of action (MoA) of novel bioactive compounds is a critical step in the drug discovery and development process. Understanding how a compound exerts its pharmacological effects at the molecular level is essential for lead optimization, predicting potential toxicities, and identifying patient populations that are most likely to respond to treatment. This document provides a generalized framework and detailed protocols for investigating the MoA of a novel compound, exemplified here as "Compound X," representing a hypothetical natural product like 3-Hydroxysarpagine for which limited public information exists. The protocols outlined below cover initial target identification, validation of target engagement, and characterization of downstream signaling effects.

Introduction

Natural products have historically been a rich source of therapeutic agents. However, their complex structures and often unknown mechanisms of action can present significant challenges to their development as modern therapeutics. A systematic and multi-faceted approach is required to identify their molecular targets and delineate the signaling pathways they modulate. This application note describes a series of experimental strategies that can be employed to systematically investigate the MoA of a novel bioactive compound.

General Investigational Workflow

A typical workflow for MoA elucidation involves a tiered approach, starting with broad, unbiased screening methods to identify potential targets, followed by more focused biochemical and cell-based assays to validate these targets and understand their functional consequences.

G cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Target Validation cluster_pathway Phase 3: Pathway Elucidation A Phenotypic Screening (e.g., Cell Viability Assays) B Affinity-Based Target Identification (e.g., Affinity Chromatography, DARTS) A->B Identify Bioactivity D Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) B->D Putative Targets C Computational Prediction (e.g., Molecular Docking) C->D E Cellular Target Engagement (e.g., CETSA, Reporter Assays) D->E Validate Direct Interaction F Phosphoproteomics / Transcriptomics E->F Confirm Cellular Target G Western Blotting for Key Signaling Nodes F->G Identify Modulated Pathways H Functional Assays (e.g., Migration, Apoptosis) G->H Link to Cellular Function

Caption: A generalized workflow for Mechanism of Action (MoA) elucidation.

Protocols

Protocol 1: Affinity Chromatography for Target Identification

This protocol describes the identification of cellular targets of Compound X using affinity chromatography coupled with mass spectrometry.

Materials:

  • Compound X

  • NHS-activated Sepharose beads

  • Cell lysate from a relevant cell line (e.g., a cancer cell line showing sensitivity to Compound X)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., high concentration of Compound X, or a denaturing buffer like 2% SDS)

  • Mass spectrometer

Procedure:

  • Immobilization of Compound X:

    • If Compound X has a suitable functional group (e.g., -COOH, -NH2), it can be directly coupled to NHS-activated Sepharose beads. If not, a linker molecule may be necessary.

    • Incubate Compound X with the beads according to the manufacturer's instructions.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Affinity Pull-down:

    • Incubate the Compound X-coupled beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with beads that have not been coupled to the compound.

    • Wash the beads several times with Wash Buffer to remove non-specific binding proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins using the Elution Buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are present in the Compound X sample but not in the control.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Validation

This protocol measures the binding affinity of Compound X to a putative target protein identified in Protocol 1.

Materials:

  • Purified recombinant target protein

  • Compound X

  • ITC instrument

  • ITC Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in the ITC buffer.

    • Prepare a solution of Compound X (e.g., 100-500 µM) in the same buffer.

  • ITC Experiment:

    • Load the target protein solution into the sample cell of the ITC instrument.

    • Load the Compound X solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

    • Initiate the titration. A series of small injections of Compound X into the protein solution will be performed.

  • Data Analysis:

    • The heat change upon each injection is measured.

    • The resulting data are fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to determine if Compound X affects a specific signaling pathway downstream of its target. For this example, we will assume the target is a kinase (e.g., "Kinase A") and we are examining the phosphorylation of its substrate ("Substrate B").

Materials:

  • Cell line expressing Kinase A and Substrate B

  • Compound X

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-Substrate B and total Substrate B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of Compound X for a defined period (e.g., 1 hour).

    • Include a vehicle-treated control (e.g., DMSO).

  • Protein Extraction:

    • Wash the cells with cold PBS.

    • Lyse the cells with lysis buffer.

    • Quantify the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-Substrate B overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total Substrate B as a loading control.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be generated from the experiments described above.

Table 1: Hypothetical Binding Affinity of Compound X for Putative Target Proteins

Target ProteinDissociation Constant (Kd) (nM)Stoichiometry (n)
Kinase A1501.1
Protein Y> 10,000-
Protein Z5,200-

Table 2: Hypothetical IC50 Values of Compound X in Cellular Assays

AssayCell LineIC50 (µM)
Cell ViabilityCancer Line 12.5
Cell ViabilityNormal Fibroblasts> 50
Phosphorylation of Substrate BCancer Line 11.8

Visualizing a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway modulated by Compound X, where it inhibits Kinase A.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates SubstrateB Substrate B KinaseA->SubstrateB Phosphorylates TF Transcription Factor SubstrateB->TF Activates GeneExp Gene Expression (Proliferation, Survival) TF->GeneExp CompoundX Compound X CompoundX->KinaseA Inhibits

Caption: Hypothetical inhibition of the Kinase A signaling pathway by Compound X.

Troubleshooting & Optimization

Technical Support Center: Efficient Extraction of 3-Hydroxysarpagine from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction of 3-hydroxysarpagine from biomass, particularly from plant sources such as Rauwolfia species. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance extraction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, presented in a question-and-answer format.

IssueQuestionPossible CausesSuggested Solutions
Low or No Yield of this compound Why is the yield of my this compound extract unexpectedly low or non-existent?1. Incomplete cell lysis: The plant material was not ground finely enough, preventing solvent penetration.2. Inappropriate solvent: The solvent used has low solubility for this compound.3. Suboptimal pH: The pH of the extraction medium was not in the optimal range for alkaloid extraction.4. Degradation of the target compound: Exposure to high temperatures, extreme pH, or light may have degraded the this compound.5. Insufficient extraction time: The duration of the extraction was not long enough to allow for complete leaching of the compound.1. Improve grinding: Ensure the biomass is ground to a fine, consistent powder to maximize surface area.2. Solvent selection: Use polar solvents like methanol (B129727) or ethanol (B145695) for initial extraction. Chloroform (B151607) has been shown to be efficient for sarpagine-type alkaloids.[1]3. pH optimization: Maintain a slightly acidic environment (pH 4-5) during initial extraction to form alkaloid salts, then basify to pH 9-10 before extraction with an organic solvent.[2][3]4. Control conditions: Avoid excessive heat during drying and extraction. Use amber glassware to protect the extract from light.[4][5]5. Optimize extraction time: Experiment with different extraction times (e.g., 12, 24, 48 hours for maceration) to find the optimal duration.
Presence of Impurities in the Final Extract My final this compound extract is contaminated with other compounds. How can I improve its purity?1. Co-extraction of other compounds: Pigments (like chlorophyll), fats, and other alkaloids are often co-extracted.2. Incomplete acid-base partitioning: Inefficient separation of the organic and aqueous layers during liquid-liquid extraction.3. Inappropriate purification technique: The chosen chromatographic method may not be suitable for separating this compound from closely related alkaloids.1. Defatting step: Before acidic extraction, wash the powdered biomass with a non-polar solvent like hexane (B92381) or petroleum ether to remove fats and waxes.2. Improve partitioning: Ensure vigorous mixing and adequate settling time during liquid-liquid extraction. Perform multiple extractions with fresh solvent.3. Chromatographic purification: Use column chromatography with silica (B1680970) gel or alumina. Employ a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. Monitor fractions using Thin Layer Chromatography (TLC).
Inconsistent Extraction Yields Why do my extraction yields for this compound vary significantly between batches?1. Variability in biomass: The concentration of this compound can differ based on the plant's age, geographical source, and harvest time.2. Inconsistent experimental conditions: Minor variations in solvent volume, temperature, pH, or extraction time can lead to different yields.3. Inaccurate quantification: The analytical method used to determine the yield may not be properly validated or calibrated.1. Standardize biomass: Whenever possible, use biomass from a single, well-characterized source. Document the origin and collection details of the plant material.2. Maintain consistency: Strictly adhere to the established protocol for all extractions. Use calibrated equipment for all measurements.3. Validate analytical methods: Ensure that the HPLC or spectrophotometric method used for quantification is validated for linearity, accuracy, and precision.

Frequently Asked Questions (FAQs)

1. What is the general principle behind the extraction of this compound from plant material?

The extraction of this compound, an indole (B1671886) alkaloid, is typically based on its basic nature and solubility characteristics. The general process involves:

  • Acidic Extraction: The powdered plant material is first extracted with a dilute acid (e.g., hydrochloric or acetic acid). This converts the alkaloids into their salt form, which are soluble in the aqueous medium.

  • Basification: The acidic extract is then made alkaline (typically to a pH of 9-10) with a base like ammonium (B1175870) hydroxide. This converts the alkaloid salts back to their free base form.

  • Organic Solvent Extraction: The free base, which is more soluble in organic solvents, is then extracted from the aqueous solution using an immiscible organic solvent like chloroform or dichloromethane.[3]

2. Which solvents are most effective for extracting this compound?

Polar solvents like ethanol and methanol are commonly used for the initial extraction of crude alkaloids from Rauwolfia species.[6][7] For the subsequent liquid-liquid extraction of the free base, chloroform has been reported to be effective for sarpagine-type alkaloids.[1]

3. How does pH affect the extraction efficiency of this compound?

pH plays a crucial role in the selective extraction of alkaloids.

  • Acidic pH (4-5): In this range, this compound, being basic, forms a salt and becomes soluble in the aqueous phase, allowing for its separation from non-basic compounds.

  • Basic pH (9-10): At this pH, the alkaloid salt is converted back to its free base form, which is less soluble in water and more soluble in organic solvents, enabling its extraction into the organic phase.[2][3]

4. What is the influence of temperature on the extraction process?

Increasing the temperature can enhance the solubility of this compound and the diffusion rate of the solvent into the plant matrix, potentially leading to higher extraction yields.[4][8] However, excessive heat can cause degradation of the alkaloid.[5] Therefore, a moderate temperature (e.g., 40-60°C) is generally recommended for extraction.

5. How can I quantify the amount of this compound in my extract?

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer).[6][9] Detection is usually performed using a UV detector at a specific wavelength.

  • Spectrophotometry: A simpler and more accessible method involves the reaction of the alkaloid with a reagent like bromocresol green to form a colored complex, which can then be quantified by measuring its absorbance at a specific wavelength (e.g., 470 nm).[10][11] This method is generally used for the quantification of total alkaloids.

Data Presentation

The following tables summarize quantitative data related to the extraction of alkaloids from Rauwolfia species. While specific data for this compound is limited, this information provides a useful reference for optimizing extraction parameters.

Table 1: Comparison of Crude Alkaloid Yield from Rauwolfia serpentina using Ethanol Extraction.

Plant PartSolventExtraction MethodCrude Extract Yield (%)Reference
Leaves and RootsEthanolMaceration12.05[6]
RootsEthanolMaceration11.27[7][12]

Table 2: Influence of Different Solvents on the Extraction of Total Alkaloids from Rauwolfia serpentina Roots (Qualitative Comparison).

SolventRelative Yield of Total AlkaloidsReference
ChloroformMost efficient for ajmaline, ajmalicine, and reserpine (B192253)[1]
MethanolEffective[1]
HexaneLess effective[1]
WaterLess effective[1]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound

This protocol outlines a standard laboratory procedure for the extraction of this compound from dried and powdered Rauwolfia biomass.

  • Maceration:

    • Weigh 100 g of finely powdered plant material.

    • Macerate the powder in 500 mL of 5% acetic acid in ethanol for 48 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a crude extract is obtained.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200 mL of 5% hydrochloric acid.

    • Wash the acidic solution twice with 100 mL of chloroform to remove non-alkaloidal impurities. Discard the chloroform layers.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.

    • Extract the alkaline solution three times with 150 mL of chloroform.

  • Final Processing:

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the chloroform under reduced pressure to obtain the crude this compound-rich extract.

Protocol 2: Quantification of Total Alkaloids by Spectrophotometry

This protocol describes a method for determining the total alkaloid content in an extract, expressed as atropine (B194438) equivalents.

  • Preparation of Reagents:

    • Phosphate buffer (pH 4.7): Prepare by mixing solutions of sodium phosphate and citric acid.

    • Bromocresol green (BCG) solution: Prepare a 0.04% solution of BCG in water.

    • Atropine standard solution: Prepare a stock solution of atropine and create a series of dilutions (e.g., 4, 6, 8, 10, 12 µg/mL).

  • Sample and Standard Preparation:

    • Dissolve a known weight of the crude extract in 2N HCl and then dilute with distilled water.

    • In a separatory funnel, add 1 mL of the sample or standard solution, 5 mL of phosphate buffer, and 5 mL of BCG solution.

  • Extraction and Measurement:

    • Extract the mixture with 4 x 5 mL of chloroform.

    • Collect the chloroform layers in a 25 mL volumetric flask and dilute to volume with chloroform.

    • Measure the absorbance of the complex at 470 nm against a blank.

  • Calculation:

    • Construct a calibration curve using the absorbance values of the atropine standards.

    • Determine the concentration of total alkaloids in the sample from the calibration curve.[10]

Visualizations

The following diagrams illustrate key workflows in the extraction and analysis of this compound.

ExtractionWorkflow cluster_Biomass Biomass Preparation cluster_Extraction Extraction cluster_Purification Purification A Dried Rauwolfia Biomass B Grinding to Fine Powder A->B D Maceration B->D C Acidic Solvent (e.g., 5% Acetic Acid in Ethanol) C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F G Crude Extract in Dilute HCl F->G H Wash with Chloroform (Remove Impurities) G->H I Basification (Ammonium Hydroxide, pH 9-10) H->I J Extraction with Chloroform I->J K Drying and Concentration J->K L Purified this compound Rich Extract K->L

Caption: Workflow for the extraction of this compound.

TroubleshootingLogic Start Low Extraction Yield Q1 Is the biomass finely powdered? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the extraction solvent appropriate? A1_Yes->Q2 Sol1 Grind biomass to a fine, consistent powder A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the pH of the extraction and partitioning steps optimal? A2_Yes->Q3 Sol2 Use polar solvents like ethanol or methanol for initial extraction A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Are the extraction time and temperature adequate? A3_Yes->Q4 Sol3 Maintain acidic pH (4-5) for initial extraction and basic pH (9-10) for partitioning A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Yield Improved A4_Yes->End Sol4 Optimize extraction time and maintain moderate temperature (40-60°C) A4_No->Sol4 Sol4->End

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: Resolving Co-eluting Impurities in 3-Hydroxysarpagine Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-Hydroxysarpagine, with a specific focus on resolving co-eluting impurities. Due to the limited availability of specific data for this compound, the methodologies and data presented are based on established protocols for the purification of structurally similar sarpagine (B1680780) and indole (B1671886) alkaloids. These should serve as a robust starting point for developing a specific purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most likely co-eluting impurities during the purification of this compound?

A1: Co-eluting impurities for this compound are typically structurally related compounds that arise from the synthetic route or are co-extracted from a natural source.[1][2] These can include:

  • Stereoisomers: Diastereomers or epimers of this compound that differ in the spatial arrangement of atoms.[2]

  • Structural Isomers: Compounds with the same molecular formula but different connectivity.

  • Related Alkaloids: Other sarpagine-type alkaloids with minor structural modifications, such as different functional groups or saturation levels.[3][4]

  • Degradation Products: Impurities formed during extraction, storage, or the purification process itself through hydrolysis, oxidation, or photolysis.[5][6]

Q2: How can I detect if I have co-eluting peaks?

A2: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are several methods to identify co-elution:

  • Peak Shape Analysis: Look for fronting, tailing, or shoulders on your main peak. These asymmetries can indicate the presence of a hidden impurity.

  • UV-Vis Spectral Analysis (Diode Array Detector - DAD): A DAD can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent across the peak, it is a strong indication of co-elution.

  • Mass Spectrometry (MS): An MS detector can be used to monitor the mass-to-charge ratio (m/z) across the chromatographic peak. The presence of multiple m/z values within a single peak confirms co-elution.

  • Varying Chromatographic Conditions: Altering the mobile phase composition, pH, or column chemistry can sometimes partially or fully resolve the co-eluting peaks.

Q3: What is the first step I should take to troubleshoot co-elution?

A3: The first step is to optimize the selectivity of your chromatographic method. Selectivity (α) is the factor that describes the separation between two adjacent peaks. Small changes in the mobile phase composition or stationary phase can have a significant impact on selectivity. Focus on modifying the mobile phase first, as this is often the quickest and most cost-effective approach.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting impurities during the purification of this compound.

Issue 1: Poor resolution between this compound and an unknown impurity.

Question: My chromatogram shows a broad or asymmetrical peak for this compound, suggesting a co-eluting impurity. How can I improve the separation?

Answer: Improving resolution requires a systematic approach to method development. The key is to alter the chromatographic selectivity. Here is a step-by-step guide:

Step 1: Mobile Phase Optimization

  • Modify Organic Solvent Composition: If you are using a binary system (e.g., acetonitrile (B52724) and water), try changing the ratio of the organic solvent. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can significantly alter selectivity due to different solvent properties. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic.

  • Adjust Mobile Phase pH: For ionizable compounds like alkaloids, pH is a critical parameter. Adjusting the pH can change the ionization state of both the analyte and any residual silanol (B1196071) groups on the column, drastically affecting retention and selectivity. For basic compounds like sarpagine alkaloids, a lower pH (e.g., 2.5-3.5) often yields better peak shapes by suppressing the ionization of silanol groups.

Step 2: Stationary Phase Evaluation

  • Change Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase. If you are using a C18 column, you could try a C8, Phenyl-Hexyl, or a polar-embedded phase column. These changes in hydrophobicity and potential for alternative interactions (like pi-pi interactions with a phenyl column) can resolve co-eluting peaks.

  • Consider Particle Size and Column Dimensions: For difficult separations, a column with smaller particles (e.g., 3 µm instead of 5 µm) can provide higher efficiency. A longer column will also increase the theoretical plates and can improve resolution, albeit at the cost of longer run times and higher backpressure.

Step 3: Temperature Optimization

  • Adjust Column Temperature: Changing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve peak shape and resolution.

The logical workflow for troubleshooting this issue is illustrated in the diagram below.

G cluster_0 Troubleshooting Co-elution cluster_1 Mobile Phase Strategies cluster_2 Stationary Phase Strategies start Poor Resolution/ Asymmetrical Peak mp_opt Mobile Phase Optimization start->mp_opt sp_opt Stationary Phase Evaluation mp_opt->sp_opt If not resolved resolved Resolution Achieved mp_opt->resolved If resolved change_ratio Adjust Organic Solvent Ratio mp_opt->change_ratio 1. change_solvent Switch Organic Solvent (ACN vs. MeOH) mp_opt->change_solvent 2. adjust_ph Modify Mobile Phase pH mp_opt->adjust_ph 3. temp_opt Temperature Optimization sp_opt->temp_opt If not resolved sp_opt->resolved If resolved change_chem Change Column Chemistry (C18, C8, Phenyl) sp_opt->change_chem 1. change_dim Adjust Particle Size/ Column Dimensions sp_opt->change_dim 2. temp_opt->resolved If resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the purification of this compound and the resolution of co-eluting impurities.

Protocol 1: Sample Preparation from Plant Material

This protocol describes a general procedure for the extraction of alkaloids from a plant matrix, which can be adapted for sources containing this compound.[7]

Materials:

Procedure:

  • Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Acidify the resulting residue with 100 mL of 2% sulfuric acid.

  • Extract the acidified solution with 3 x 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

  • Basify the aqueous layer to pH 9-10 with ammonium hydroxide.

  • Extract the basified aqueous solution with 3 x 100 mL of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to dryness to yield the crude alkaloid extract.

  • Reconstitute the extract in a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.

Protocol 2: Preparative HPLC Method for Sarpagine Analogue Purification

This protocol provides a starting point for the preparative HPLC purification of this compound, based on methods for similar indole alkaloids.[8][9]

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector and fraction collector.

  • Column: C18, 10 µm, 250 x 21.2 mm (or similar dimensions).

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas before use.

Chromatographic Conditions:

  • Flow Rate: 20 mL/min

  • Detection: 254 nm and 280 nm

  • Injection Volume: 1-5 mL (depending on the concentration of the crude extract)

  • Gradient Program:

Time (min)% Mobile Phase B
010
4060
4595
5095
5110
6010

Procedure:

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes.

  • Dissolve the crude alkaloid extract in the initial mobile phase or a compatible solvent.

  • Inject the sample onto the column.

  • Run the gradient program and collect fractions based on the UV chromatogram.

  • Analyze the collected fractions by analytical HPLC to determine the purity of this compound.

  • Pool the pure fractions and evaporate the solvent to obtain the purified compound.

The workflow for this preparative HPLC protocol is visualized below.

G cluster_0 Preparative HPLC Workflow start Crude Extract dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto Preparative Column dissolve->inject separate Gradient Elution inject->separate collect Fraction Collection (UV-guided) separate->collect analyze Analytical HPLC of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate product Purified This compound evaporate->product

Caption: Workflow for preparative HPLC purification.

Data Presentation

The following tables summarize typical quantitative data that would be generated during method development for the purification of a sarpagine-type alkaloid.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

pH of Mobile Phase ARetention Time (min)Asymmetry Factor
2.515.21.1
4.518.91.8
7.022.52.5

Asymmetry factor is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Table 2: Comparison of Different Stationary Phases for the Separation of this compound and a Key Impurity

Stationary PhaseResolution (Rs)
C181.2
C81.4
Phenyl-Hexyl1.9

A resolution value (Rs) of >1.5 is generally considered to indicate baseline separation.

Table 3: Gradient Elution Program for Preparative HPLC

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0209010
40204060
4520595
5020595
51209010
60209010

The relationship between the different troubleshooting strategies is depicted in the following diagram.

G cluster_0 Core Problem cluster_1 Primary Solutions cluster_2 Key Parameters cluster_3 Desired Outcome problem Co-eluting Impurities mp Mobile Phase Optimization problem->mp sp Stationary Phase Selection problem->sp temp Temperature Adjustment problem->temp ph pH mp->ph solvent Organic Solvent mp->solvent column Column Chemistry sp->column outcome Improved Resolution (Rs > 1.5) temp->outcome ph->outcome solvent->outcome column->outcome

Caption: Logical relationships in troubleshooting co-elution.

References

Technical Support Center: Enhancing the Stability of 3-Hydroxysarpagine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxysarpagine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, an indole (B1671886) alkaloid, can be influenced by several factors. These include:

  • pH: The pH of the solution can significantly impact the stability of this compound. Hydrolysis can occur under both acidic and basic conditions, potentially leading to the degradation of the molecule.[1][2][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][4] Therefore, it is crucial to store solutions at appropriate temperatures.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[1][2] It is recommended to protect solutions from light.

  • Oxidation: this compound may be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[1][2]

  • Solvent: The choice of solvent can also play a role in the stability of the compound.

Q2: What are the visible signs of this compound degradation in my solution?

Degradation of your this compound solution may be indicated by:

  • A change in color of the solution.

  • The formation of precipitates or turbidity.

  • A decrease in the expected concentration of this compound as determined by analytical methods such as HPLC.

  • The appearance of new peaks in your chromatogram, corresponding to degradation products.

Q3: What are the recommended storage conditions for a this compound solution to ensure its stability?

To enhance the stability of your this compound solution, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen, depending on the solvent and desired storage duration.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain the pH of the solution in a range that minimizes hydrolysis. This optimal pH range should be determined experimentally.

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q4: How can I monitor the stability of my this compound solution over time?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is essential for monitoring the stability of your solution.[5][6][7] This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of the solution will allow you to quantify the amount of this compound remaining and detect the formation of any degradants.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common stability issues with this compound solutions.

Issue 1: Rapid Loss of this compound Concentration

If you observe a rapid decrease in the concentration of this compound in your solution, follow these steps:

start Start: Rapid loss of this compound detected check_ph 1. Check Solution pH Is it within the optimal range? start->check_ph adjust_ph Adjust pH to optimal range (e.g., using a suitable buffer) check_ph->adjust_ph No check_temp 2. Check Storage Temperature Is it stored at the recommended temperature? check_ph->check_temp Yes reanalyze Re-analyze the solution to confirm stability adjust_ph->reanalyze adjust_temp Store at recommended temperature (e.g., 2-8°C or frozen) check_temp->adjust_temp No check_light 3. Check for Light Exposure Is the solution protected from light? check_temp->check_light Yes adjust_temp->reanalyze protect_light Store in amber vials or protect from light check_light->protect_light No check_oxidation 4. Consider Oxidation Was the solution exposed to air for a prolonged period? check_light->check_oxidation Yes protect_light->reanalyze use_inert Prepare fresh solution under an inert atmosphere (N2 or Ar) check_oxidation->use_inert Yes check_oxidation->reanalyze No use_inert->reanalyze

Caption: Troubleshooting workflow for rapid degradation of this compound.

Issue 2: Appearance of Unknown Peaks in Chromatogram

The presence of new, unidentified peaks in your analytical chromatogram suggests the formation of degradation products.

start Start: Unknown peaks observed in chromatogram forced_degradation 1. Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation compare_profiles 2. Compare Degradation Profiles Do any degradation products match the unknown peaks? forced_degradation->compare_profiles identify_degradants 3. Characterize Degradation Products (e.g., using LC-MS/MS, NMR) compare_profiles->identify_degradants Yes modify_conditions 4. Modify Storage/Experimental Conditions to minimize formation of identified degradants compare_profiles->modify_conditions No, investigate other sources of contamination identify_degradants->modify_conditions end End: Stability-indicating method established and a more stable formulation developed modify_conditions->end

Caption: Workflow for identifying and addressing unknown peaks.

Quantitative Data Summary

Due to the limited availability of specific public data on this compound stability, the following table presents a template with hypothetical data to illustrate how to summarize quantitative stability results. Researchers should generate their own data based on experimental findings.

Stress ConditionParameterValue% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hpH 115%Degradant A, Degradant B
Base Hydrolysis 0.1 M NaOH, 60 °C, 24hpH 1325%Degradant C
Oxidation 3% H₂O₂, RT, 24hN/A30%Oxidized Degradant D, Degradant E
Thermal 80 °C, 48h (in solution)N/A10%Degradant F
Photostability ICH Q1B light exposureN/A5%Photodegradant G

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.[1][2][3]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)

  • Photostability chamber

  • Oven or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a solution of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Take samples at various time points (e.g., 2, 6, 12, 24 hours) and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven or water bath at an elevated temperature (e.g., 80 °C).

    • Take samples at different time intervals and analyze by HPLC.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light conditions as specified in ICH guideline Q1B (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the specified exposure period.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation for this compound and determine the relative peak areas of the degradation products.

prep Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep->stress sample Sample at Time Intervals stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze evaluate Evaluate Degradation Profile and Identify Degradants analyze->evaluate

References

Troubleshooting poor reproducibility in 3-Hydroxysarpagine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reproducibility in 3-Hydroxysarpagine bioassays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and in which bioassays is it typically evaluated?

Sarpagine alkaloids, the class of compounds to which this compound belongs, have been reported to possess various biological properties, including anti-inflammatory activities.[1][2][3] Therefore, this compound is often evaluated in bioassays designed to screen for anti-inflammatory effects. Common in vitro assays for this purpose include Cyclooxygenase (COX) inhibition assays and Nuclear Factor-kappa B (NF-κB) activity assays.[2][3]

Q2: My results with this compound show high variability between experiments. What are the general sources of poor reproducibility in natural product bioassays?

Poor reproducibility in bioassays with natural products like this compound can stem from several factors:

  • Compound Stability and Handling: The stability of this compound in solution, particularly after multiple freeze-thaw cycles, can impact its effective concentration.[4][5] The solvent used (commonly DMSO) and storage conditions are critical.[4][5]

  • Cell-Based Assay Variability: Inherent biological variations in cell lines, cell passage number, and cell density at the time of the assay can significantly affect results.

  • Reagent Quality and Consistency: Variations in the quality and batch of reagents, including cell culture media, serum, and assay-specific components, can introduce variability.

  • Experimental Execution: Inconsistent incubation times, pipetting errors, and deviations from the established protocol are common sources of error.[6]

  • Data Analysis: The methods used for data normalization and statistical analysis can influence the final interpretation of the results.

Q3: How can I ensure the stability of my this compound stock solution?

To maintain the stability of your this compound stock solution, it is recommended to:

  • Use an appropriate solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving many organic compounds for biological assays.[4][5]

  • Store properly: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4][5][6]

  • Perform quality control: If you suspect degradation, the purity and concentration of the stock solution can be verified using analytical techniques such as HPLC.

Troubleshooting Guide: NF-κB Luciferase Reporter Assay

A common method to assess the anti-inflammatory potential of compounds like this compound is through an NF-κB luciferase reporter assay. This assay measures the activity of the NF-κB transcription factor, a key regulator of the inflammatory response.[1] Below is a troubleshooting guide for common issues encountered in this assay.

Experimental Workflow: NF-κB Luciferase Reporter Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed cells in a 96-well plate transfect_cells Transfect cells with NF-κB luciferase reporter plasmid seed_cells->transfect_cells 24h incubation add_compound Add this compound at desired concentrations transfect_cells->add_compound 24h post-transfection induce_inflammation Stimulate with an inflammatory agent (e.g., TNF-α) add_compound->induce_inflammation 1-2h pre-incubation lyse_cells Lyse cells to release luciferase induce_inflammation->lyse_cells 6-24h incubation add_substrate Add luciferase substrate lyse_cells->add_substrate read_luminescence Measure luminescence add_substrate->read_luminescence

Workflow for an NF-κB luciferase reporter assay.
Common Problems and Solutions

Problem Possible Cause Recommended Solution
High Variability Between Replicates Pipetting errors leading to inconsistent cell numbers or reagent volumes.Use a multichannel pipette for adding reagents and ensure proper mixing. Prepare a master mix for solutions to be added to multiple wells.[6]
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain a more uniform environment.
Weak or No Luminescent Signal Low transfection efficiency.Optimize the ratio of transfection reagent to plasmid DNA. Ensure the plasmid DNA is of high quality.[6][7]
Inactive luciferase enzyme or substrate.Use freshly prepared luciferase substrate.[6] Ensure proper storage and handling of all assay components.
Insufficient stimulation with the inflammatory agent.Verify the activity of the stimulating agent (e.g., TNF-α) and optimize its concentration and incubation time.
High Background Signal Autofluorescence of the compound or interference with the luciferase enzyme.Run a control with this compound in the absence of cells to check for autofluorescence. Also, test the compound directly with purified luciferase to check for inhibitory effects.
High basal NF-κB activity in cells.Ensure cells are not stressed before the experiment. Use a lower passage number of cells.
Inconsistent Results Between Experiments Variation in cell passage number or confluency.Use cells within a consistent and narrow range of passage numbers. Seed cells to achieve a consistent confluence at the time of the experiment.
Batch-to-batch variation in reagents (e.g., serum).Test new batches of critical reagents before use in large-scale experiments.
Instability of this compound stock solution.Prepare fresh dilutions from a properly stored, aliquoted stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[4][5]

Signaling Pathway: Canonical NF-κB Activation

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates p65_p50_IkB p65/p50-IκB Complex p65_p50_IkB->p65_p50 IκB degradation NFkB_DNA NF-κB binding to DNA p65_p50_nuc->NFkB_DNA gene_transcription Gene Transcription (e.g., inflammatory cytokines) NFkB_DNA->gene_transcription Hydroxysarpagine This compound Hydroxysarpagine->IKK potential inhibition

Canonical NF-κB signaling pathway and a potential point of inhibition for this compound.

Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is a representative method for assessing the anti-inflammatory activity of this compound.

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HEK293T or HeLa cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells into a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

2. Transfection:

  • Twenty-four hours after seeding, transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

3. Compound Treatment:

  • Twenty-four hours post-transfection, prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate for 1-2 hours.

4. Stimulation:

  • After the pre-incubation with the compound, add a stimulating agent such as TNF-α (final concentration of 10 ng/mL) to all wells except for the unstimulated control.

  • Incubate for 6-24 hours.

5. Luminescence Measurement:

  • After the stimulation period, remove the medium and lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

6. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.

  • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

References

Optimization of mobile phase for 3-Hydroxysarpagine LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 3-Hydroxysarpagine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis on a C18 column?

A typical starting mobile phase for the reversed-phase LC-MS analysis of indole (B1671886) alkaloids like this compound on a C18 column would be a gradient elution using:

  • Mobile Phase A: Water with a volatile acidic modifier.

  • Mobile Phase B: Acetonitrile (B52724) or Methanol with the same volatile acidic modifier.

Commonly used volatile modifiers compatible with mass spectrometry include 0.1% formic acid or 0.1% acetic acid.[1][2] These acids help to protonate the basic nitrogen in the indole alkaloid structure, which can improve peak shape and enhance ionization efficiency in positive ion mode ESI-MS.

Q2: Should I use Acetonitrile or Methanol as the organic solvent in my mobile phase?

Both Acetonitrile (ACN) and Methanol (MeOH) are suitable organic solvents for the analysis of alkaloids. The choice can influence selectivity and ionization efficiency.

  • Acetonitrile often provides sharper peaks and lower viscosity, leading to better chromatographic efficiency.

  • Methanol can sometimes offer different selectivity for closely related compounds.

It is recommended to screen both solvents during method development to determine which provides the optimal separation and sensitivity for this compound and any related impurities.

Q3: What is the purpose of adding an acid (e.g., formic acid) to the mobile phase?

Adding a volatile acid like formic acid to the mobile phase serves several key purposes in the LC-MS analysis of basic compounds such as this compound:

  • Improved Peak Shape: It minimizes peak tailing caused by the interaction of the basic analyte with residual silanol (B1196071) groups on the silica-based stationary phase.

  • Enhanced Ionization: In positive mode electrospray ionization (ESI), the acidic mobile phase promotes the formation of protonated molecules ([M+H]+), leading to increased sensitivity.[3]

  • Consistent Retention: It maintains a consistent pH, which is crucial for reproducible retention times.

Q4: Can I use buffers like phosphate (B84403) buffers in my LC-MS mobile phase?

No, non-volatile buffers such as phosphate buffers should never be used with a mass spectrometer.[4] These buffers will precipitate in the high-vacuum region of the MS, leading to contamination of the ion source and a significant loss of signal. Always use volatile mobile phase components for LC-MS applications. Volatile alternatives include ammonium (B1175870) formate (B1220265) and ammonium acetate.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Peak Shape Problems

Issue: Peak Tailing

Peak tailing is a common issue for basic compounds like this compound and is often characterized by an asymmetric peak with a drawn-out tail.

Potential Cause Recommended Solution
Secondary Interactions The basic nitrogen on this compound can interact with acidic silanol groups on the column packing material.
Increase the concentration of the acidic modifier in the mobile phase (e.g., from 0.1% to 0.2% formic acid).
Add a competitive base to the mobile phase, such as a low concentration of ammonium hydroxide, if analyzing in negative ion mode, though this is less common for alkaloids.
Use a column with advanced end-capping or a different stationary phase like a phenyl or pentafluorophenyl (PFP) column which can offer different selectivity and reduced silanol interactions.[5]
Column Overload Injecting too much sample can lead to peak distortion.
Reduce the injection volume or dilute the sample.
Column Contamination Buildup of contaminants on the column frit or packing material.
Flush the column with a strong solvent. If the problem persists, replace the column .[6]

Issue: Peak Splitting or Double Peaks

The appearance of two peaks for a single standard can be a frustrating issue.

Potential Cause Recommended Solution
Injection Solvent Mismatch If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
Ensure the injection solvent is the same as or weaker than the initial mobile phase. For reversed-phase, this means a higher aqueous content.
Column Void or Channeling A void at the head of the column can cause the sample to travel through two different paths.
Backflush the column (if permissible by the manufacturer). If the problem persists, the column needs to be replaced.[7]
Co-elution with an Isomer It is possible that an isomer of this compound is present.
Optimize the chromatographic method by changing the gradient, mobile phase composition, or column chemistry to try and resolve the two peaks.
On-Column Degradation The analyte may be degrading on the column.
Adjust the mobile phase pH to a range where this compound is more stable.
Sensitivity and Signal Intensity Problems

Issue: Low or No Signal

If you are not observing the expected signal for this compound, consider the following:

Potential Cause Recommended Solution
Incorrect MS Polarity This compound, being a basic alkaloid, is best detected in positive ion mode.
Ensure the mass spectrometer is set to positive ion mode (ESI+).
Suboptimal Ionization The mobile phase composition may not be optimal for ionization.
Ensure a volatile acid (e.g., 0.1% formic acid) is present in the mobile phase to promote protonation.[3]
Optimize MS source parameters such as capillary voltage, gas flow, and temperature.
Analyte Degradation The compound may be degrading in the sample vial or during analysis.
Prepare fresh samples. Investigate the stability of this compound in the chosen solvent.
Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.
Improve sample clean-up using techniques like Solid-Phase Extraction (SPE).
Modify the chromatography to separate this compound from the interfering compounds.

Experimental Protocols

General Protocol for Mobile Phase Preparation

This protocol outlines the preparation of a standard mobile phase for the LC-MS analysis of this compound.

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of high-purity LC-MS grade water into a 1 L mobile phase bottle.

    • Add 1 mL of LC-MS grade formic acid to achieve a 0.1% concentration.

    • Sonicate for 10-15 minutes to degas the solvent.

  • Mobile Phase B (Organic):

    • Measure 999 mL of high-purity LC-MS grade acetonitrile into a 1 L mobile phase bottle.

    • Add 1 mL of LC-MS grade formic acid to achieve a 0.1% concentration.

    • Sonicate for 10-15 minutes to degas the solvent.

Quantitative Data Summary

The following table summarizes typical mobile phase modifiers used in LC-MS.

ModifierTypical ConcentrationVolatile?Primary Use
Formic Acid 0.05 - 0.2%YesPositive ion mode enhancement, pH control.[1][2]
Acetic Acid 0.1 - 0.5%YesAlternative to formic acid, can offer different selectivity.
Ammonium Formate 5 - 20 mMYesBuffering agent, can improve peak shape for some compounds.[1][2]
Ammonium Acetate 5 - 20 mMYesBuffering agent, often used in HILIC or for specific selectivity.[1]

Visualized Workflows

Below are diagrams illustrating key decision-making processes in mobile phase optimization and troubleshooting.

Mobile_Phase_Selection Figure 1. Mobile Phase Selection Workflow start Start: Method Development for this compound select_column Select Reversed-Phase Column (e.g., C18) start->select_column initial_mobile_phase Prepare Initial Mobile Phase: A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid select_column->initial_mobile_phase run_scouting Run Scouting Gradient initial_mobile_phase->run_scouting evaluate_chromatography Evaluate Peak Shape, Retention, and Resolution run_scouting->evaluate_chromatography good_chromatography Chromatography Acceptable? evaluate_chromatography->good_chromatography optimize_gradient Optimize Gradient Profile good_chromatography->optimize_gradient Yes troubleshoot Troubleshoot Peak Shape/Retention good_chromatography->troubleshoot No method_complete Method Optimized optimize_gradient->method_complete troubleshoot->initial_mobile_phase Modify Mobile Phase

Caption: Figure 1. A logical workflow for the initial selection and optimization of the mobile phase for this compound analysis.

Peak_Tailing_Troubleshooting Figure 2. Troubleshooting Peak Tailing start Problem: Peak Tailing Observed check_overload Is Sample Overloaded? start->check_overload reduce_concentration Reduce Injection Volume or Sample Concentration check_overload->reduce_concentration Yes check_modifier Is Acidic Modifier Sufficient? check_overload->check_modifier No problem_solved Problem Resolved reduce_concentration->problem_solved increase_modifier Increase Formic Acid Concentration (e.g., to 0.2%) check_modifier->increase_modifier No check_column Is Column Health Okay? check_modifier->check_column Yes increase_modifier->problem_solved flush_column Flush Column with Strong Solvent check_column->flush_column Maybe replace_column Replace Column check_column->replace_column No, problem persists flush_column->problem_solved consider_alt_column Consider Alternative Stationary Phase (e.g., PFP, Phenyl) replace_column->consider_alt_column replace_column->problem_solved consider_alt_column->problem_solved

Caption: Figure 2. A step-by-step guide to diagnosing and resolving peak tailing issues for this compound.

References

Strategies to minimize degradation of 3-Hydroxysarpagine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 3-Hydroxysarpagine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Like many indole (B1671886) alkaloids, this compound is susceptible to degradation from several factors. The primary environmental factors to control are:

  • Oxidation: The indole nucleus is electron-rich and can be easily oxidized, which is often the main degradation pathway. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in solvents or excipients.

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[1]

  • pH: The stability of this compound in solution is highly dependent on pH. Both acidic and basic conditions can catalyze hydrolytic degradation. For many indole alkaloids, near-neutral or slightly acidic conditions are often optimal for stability.[2]

Q2: What are the recommended general storage conditions for solid this compound?

A2: For solid (lyophilized powder or crystalline) this compound, the following conditions are recommended to maximize shelf life:

  • Temperature: Store at or below -20°C. For long-term storage, -80°C is preferable.

  • Light: Protect from light at all times by using amber vials or by storing the container in a light-blocking secondary container.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[3] This is especially critical for long-term storage.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture uptake, which can facilitate hydrolytic degradation, especially if the solid is amorphous.

Q3: How should I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods. If temporary storage is necessary:

  • Solvent Choice: Use high-purity, degassed solvents. If possible, use solvents with low peroxide content.

  • pH: If using a buffer, maintain a slightly acidic pH (e.g., pH 4-6), though the optimal pH should be experimentally determined.

  • Temperature: Store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Additives: Consider the addition of antioxidants, but be aware that this may interfere with downstream experiments. The compatibility and effectiveness of any additive must be validated.

Q4: Are there any additives that can help stabilize this compound in solution?

A4: Yes, certain additives can help mitigate degradation in solution, primarily by preventing oxidation:

  • Antioxidants: Compounds like ascorbic acid, butylated hydroxytoluene (BHT), or glutathione (B108866) can be added to scavenge free radicals and reactive oxygen species.[4] The choice and concentration of the antioxidant must be optimized for your specific application to avoid interference.

  • Chelating Agents: EDTA or DTPA can be used to chelate trace metal ions that can catalyze oxidation reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of potency or inconsistent results in bioassays. Degradation of this compound stock solutions.Prepare fresh stock solutions for each experiment. If storing solutions, aliquot into single-use vials to avoid freeze-thaw cycles. Confirm the purity of the solid compound before preparing solutions using a validated analytical method (e.g., HPLC).
Appearance of new peaks in HPLC chromatograms over time. Formation of degradation products due to oxidation, hydrolysis, or photodegradation.Review storage conditions. Ensure the material (solid and solution) is protected from light, stored at the recommended low temperature, and under an inert atmosphere. For solutions, check the pH and consider degassing solvents.
Color change of solid or solution (e.g., yellowing or browning). Likely oxidative degradation. The formation of colored products is common for indole alkaloids upon oxidation.Immediately reassess the purity of the material. Discard if significant degradation is suspected. For future storage, rigorously exclude oxygen by using an inert gas blanket and sealing containers tightly.
Poor solubility of the compound after storage. Potential polymerization or formation of insoluble degradation products.Try sonicating the sample in the desired solvent. If solubility issues persist, the compound has likely degraded significantly and should be discarded.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound.

Objective: To identify the conditions under which this compound degrades and to generate its degradation products for analytical method development.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for various time points.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for several days. Also, heat the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (to be determined, but typically around 280 nm for indole alkaloids). A PDA detector is useful to detect degradation products that may have different absorption maxima.

  • Method Validation:

    • Specificity: Analyze the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

    • Linearity, Accuracy, and Precision: Perform these validation experiments according to ICH guidelines.

Visualizations

Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound Oxidation Oxidation This compound->Oxidation O2, Metal Ions Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) H+ / OH- Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Heat Heat This compound->Heat Δ Degradation_Products Degradation Products (e.g., N-oxides, ring-opened products) Oxidation->Degradation_Products Hydrolysis (Acid/Base)->Degradation_Products Photodegradation->Degradation_Products Heat->Degradation_Products

Caption: Potential degradation pathways for this compound.

Storage_Workflow cluster_solid Solid Compound cluster_solution Solution Receive Receive Compound Store_Solid Store at <= -20°C (Inert Atmosphere, Dark, Dry) Receive->Store_Solid Weigh Weigh for Experiment (Quickly, minimize exposure) Store_Solid->Weigh Prepare Prepare Stock Solution (Degassed, pure solvent) Weigh->Prepare Use_Immediately Use Immediately (Recommended) Prepare->Use_Immediately Store_Solution Store Aliquots at <= -20°C (Dark, Tightly Sealed) Prepare->Store_Solution

Caption: Recommended workflow for handling and storing this compound.

References

Addressing matrix effects in the analysis of 3-Hydroxysarpagine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing matrix effects in the analysis of 3-Hydroxysarpagine in biological samples. The following troubleshooting guides and FAQs are designed to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected compounds from the biological sample (e.g., plasma, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[2] Common culprits in biological samples include endogenous components like phospholipids, salts, and proteins that can interfere with the ionization process in the mass spectrometer's source.[3][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The most common method to assess the presence and magnitude of matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure standard solution at the same concentration. A significant difference between the two indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF below 1 suggests ion suppression, and an MF above 1 indicates ion enhancement.[5]

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?

A3: To minimize matrix effects, it is crucial to remove interfering components while efficiently extracting this compound. Recommended techniques include:

  • Liquid-Liquid Extraction (LLE): This classic technique separates the analyte from matrix interferences by partitioning it between two immiscible liquid phases.[6]

  • Solid-Phase Extraction (SPE): This method provides a cleaner extract than LLE by using a solid sorbent to selectively retain and then elute the this compound.[1]

  • Protein Precipitation (PPT): While a simpler method, it is often less effective at removing matrix components and may lead to more significant matrix effects.

Q4: Why is a stable isotope-labeled (SIL) internal standard important for the analysis of this compound?

A4: A stable isotope-labeled (SIL) internal standard, such as a deuterated or 13C-labeled this compound, is highly recommended. Because a SIL internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects.[5] This co-elution allows the SIL internal standard to compensate for variations in sample preparation and ionization, leading to more accurate and precise quantification.[7]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Low Signal Intensity for this compound

This is often a sign of significant ion suppression from the sample matrix.

  • Step 1: Enhance Sample Cleanup. If you are using a "dilute and shoot" or protein precipitation method, consider a more rigorous extraction technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Step 2: Optimize Chromatography. Ensure that this compound is chromatographically separated from the regions of major matrix interference. A post-column infusion experiment can help identify these regions.

  • Step 3: Use a Suitable Internal Standard (IS). The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup.[5]

Issue 2: High Variability in Quantitative Results

Inconsistent results across samples can be due to variable matrix effects between different sample lots.

  • Step 1: Evaluate Matrix Effect Variability. Assess the matrix effect in multiple lots of blank matrix to understand the inter-subject variability.

  • Step 2: Implement a More Robust Sample Preparation Method. Solid-Phase Extraction (SPE) can provide more consistent cleanup across different sample lots compared to protein precipitation.

  • Step 3: Dilute the Sample. If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components, thus lessening ion suppression. However, this will also reduce the analyte signal.

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound, the following table presents typical recovery and matrix effect data for indole (B1671886) alkaloids in biological matrices using different sample preparation methods. This data is intended to be representative.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Internal StandardBiological Matrix
Protein Precipitation (PPT)85 - 110-40 to +15Structural AnalogPlasma
Liquid-Liquid Extraction (LLE)70 - 95-15 to +5SIL ISPlasma
Solid-Phase Extraction (SPE)90 - 105-10 to +10SIL ISUrine

Experimental Protocols

Below are detailed methodologies for key experiments. As specific protocols for this compound are not widely published, these represent standard procedures for indole alkaloids.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

  • To 500 µL of plasma sample, add the internal standard solution.

  • Add 100 µL of 1M sodium carbonate buffer (pH 9.0).

  • Add 3 mL of a mixture of n-hexane and ethyl acetate (B1210297) (70:30, v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

  • To 1 mL of urine, add the internal standard solution.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Signal start Poor Peak Shape or Low Signal Intensity check_cleanup Is Sample Cleanup Sufficient? (e.g., PPT only) start->check_cleanup enhance_cleanup Implement More Rigorous Cleanup (SPE or LLE) check_cleanup->enhance_cleanup No check_chromatography Is Analyte Co-eluting with Matrix Components? check_cleanup->check_chromatography Yes enhance_cleanup->check_chromatography optimize_lc Optimize Chromatographic Method (Gradient, Column) check_chromatography->optimize_lc Yes use_sil_is Incorporate Stable Isotope-Labeled Internal Standard (SIL IS) check_chromatography->use_sil_is No optimize_lc->use_sil_is final_analysis Re-analyze Samples use_sil_is->final_analysis

Troubleshooting workflow for poor peak shape and low signal.

SamplePrepDecisionTree Decision Tree for Sample Preparation Method Selection start Start: Need to Analyze This compound matrix_complexity How Complex is the Biological Matrix? start->matrix_complexity low_complexity Low (e.g., simple buffer) matrix_complexity->low_complexity Low high_complexity High (e.g., Plasma, Tissue) matrix_complexity->high_complexity High ppt Protein Precipitation (PPT) + Dilution low_complexity->ppt lle Liquid-Liquid Extraction (LLE) high_complexity->lle spe Solid-Phase Extraction (SPE) high_complexity->spe check_sensitivity_ppt Is Sensitivity Sufficient? ppt->check_sensitivity_ppt check_sensitivity_ppt->lle No final_method_ppt Final Method: PPT check_sensitivity_ppt->final_method_ppt Yes check_recovery_lle Is Analyte Recovery Adequate? lle->check_recovery_lle optimize_lle Optimize LLE Solvent/ pH check_recovery_lle->optimize_lle No final_method_lle Final Method: LLE check_recovery_lle->final_method_lle Yes optimize_lle->final_method_lle final_method_spe Final Method: SPE

References

Technical Support Center: Scaling Up the Purification of 3-Hydroxysarpagine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of 3-Hydroxysarpagine.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting material parameters to consider before scaling up the purification of this compound?

A1: Before proceeding to a large-scale purification, it is crucial to thoroughly characterize your crude extract obtained from Rauwolfia species. Key parameters include:

  • Purity of the crude extract: Determine the percentage of this compound in your starting material using a validated analytical method, such as UPLC-MS.[1]

  • Presence of related alkaloids: Identify and quantify other sarpagine-type alkaloids (e.g., sarpagine, yohimbine) as they may have similar chromatographic behavior and co-elute with your target compound.

  • Content of non-alkaloidal impurities: Assess the presence of fats, waxes, and pigments, as these can interfere with the purification process, particularly by clogging columns.

Q2: What is a suitable chromatographic method for the large-scale purification of this compound?

A2: For large-scale purification of alkaloids like this compound, preparative reverse-phase High-Performance Liquid Chromatography (HPLC) is a robust and widely used method.[2][3] However, for initial bulk purification from a complex crude extract, techniques like Centrifugal Partition Chromatography (CPC) can be highly effective in fractionating the extract based on polarity, thus enriching the this compound fraction before a final polishing step with preparative HPLC.[4]

Q3: What level of purity is required for this compound intended for preclinical studies?

A3: For preclinical toxicology studies conducted under Good Laboratory Practice (GLP), the drug substance should be well-characterized.[5][6][7] While there isn't a universal purity requirement, a purity of ≥95% is generally considered a minimum starting point. It is critical to identify and characterize any impurity present at a concentration of 0.1% or higher. The manufacturing process and the characterization of the test article, including its identity, strength, and purity, must be well-documented.[8]

Q4: How can I improve the recovery of this compound during scale-up?

A4: Low recovery during scale-up can be due to several factors. To improve yield, consider the following:

  • Optimize extraction: Ensure the initial extraction from the plant material is efficient. Factors like solvent polarity, temperature, and extraction time are critical.

  • Minimize transfer losses: In a larger scale process, losses during transfer steps can be significant. Ensure efficient transfer of solutions and complete recovery of the compound from vessels.

  • Prevent degradation: this compound may be sensitive to pH, light, or temperature. Protect the compound from harsh conditions throughout the purification process.

  • Optimize chromatographic conditions: Ensure the chosen chromatographic method is optimized for recovery. This includes selecting the appropriate stationary and mobile phases to avoid irreversible adsorption of the compound to the column.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete extraction from plant material.Ensure the plant material is finely ground to maximize surface area. Optimize the extraction solvent system and extraction time. Consider using a multi-step extraction with solvents of varying polarity.[9]
Irreversible adsorption to the chromatography column.If using silica (B1680970) gel, the acidic nature might lead to strong adsorption of the basic alkaloid. Consider using a different stationary phase like neutral alumina (B75360) or a polymer-based reverse-phase column. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can also help.[10]
Degradation of the compound during purification.This compound may be unstable under acidic or basic conditions. Maintain a neutral pH where possible. Protect the compound from prolonged exposure to light and elevated temperatures.
Poor Resolution in Preparative HPLC Column overloading.Reduce the amount of sample loaded onto the column. Perform a loading study at a smaller scale to determine the optimal loading capacity.
Inappropriate mobile phase.Re-optimize the mobile phase composition. A shallower gradient or isocratic elution might improve the separation of closely related impurities.
Presence of Unknown Impurities in the Final Product Co-elution with a closely related alkaloid.Modify the chromatographic selectivity. This can be achieved by changing the stationary phase, the organic modifier in the mobile phase, or the pH.
Degradation of this compound.Analyze the impurity to determine if it is a degradation product. If so, identify the cause of degradation (e.g., pH, temperature) and modify the process accordingly.
Contamination from solvents or equipment.Ensure all solvents are of high purity and that all equipment is thoroughly cleaned between runs.

Data Presentation

Table 1: Comparison of Purification Parameters for Sarpagine-Type Alkaloids

ParameterMethod 1: Centrifugal Partition Chromatography (CPC)Method 2: Preparative Reverse-Phase HPLC
Stationary Phase Liquid (Two-phase solvent system)C18 silica gel, 10 µm
Mobile Phase Organic phase of a two-phase system (e.g., MTBE/Acetonitrile/Water)[4]Acetonitrile/Water gradient with 0.1% formic acid
Sample Loading Grams (e.g., 3 g of crude extract)[4]Milligrams to a few grams, depending on column size
Typical Purity Achieved 95-97% for major alkaloids[4]>99%
Primary Application Initial fractionation and enrichmentFinal polishing and high-purity isolation
Scalability Good for large volumes of crude extractDependent on column diameter and length

Experimental Protocols

Protocol 1: Large-Scale Extraction of Total Alkaloids from Rauwolfia Species
  • Milling: Grind the dried and powdered plant material (e.g., roots) to a fine powder (40-60 mesh).

  • Extraction:

  • Concentration: Concentrate the methanolic extract under reduced pressure at a temperature not exceeding 50°C to obtain a viscous residue.

  • Acid-Base Partitioning:

    • Dissolve the residue in 5% aqueous hydrochloric acid.

    • Filter the acidic solution to remove non-alkaloidal, lipophilic impurities.

    • Adjust the pH of the filtrate to 9-10 with concentrated ammonium hydroxide.

    • Extract the alkaline solution multiple times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid extract.

Protocol 2: Scaled-Up Purification of this compound using Preparative HPLC
  • Column: A preparative C18 column (e.g., 250 x 50 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-10 min: 20% B

    • 10-40 min: 20-50% B (linear gradient)

    • 40-45 min: 50-90% B (linear gradient)

    • 45-50 min: 90% B (isocratic)

    • 50-55 min: 90-20% B (linear gradient)

    • 55-60 min: 20% B (isocratic, re-equilibration)

  • Flow Rate: 80 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the enriched this compound fraction in the initial mobile phase composition.

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the elution profile. Pool the fractions containing pure this compound.

  • Final Processing: Evaporate the solvent from the pooled fractions under reduced pressure to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Preliminary Purification cluster_purification Scaled-Up Purification cluster_preclinical Preclinical Studies start Rauwolfia Plant Material milling Milling start->milling extraction Soxhlet Extraction (Methanol) milling->extraction concentration1 Concentration extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids prep_hplc Preparative HPLC crude_alkaloids->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (UPLC-MS) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling concentration2 Final Concentration pooling->concentration2 final_product Pure this compound (≥95%) concentration2->final_product preclinical_studies Preclinical Studies (GLP) final_product->preclinical_studies troubleshooting_workflow start Low Yield of this compound check_extraction Is the initial extraction efficient? start->check_extraction optimize_extraction Optimize extraction parameters: - Finer grinding - Different solvent system - Increased extraction time check_extraction->optimize_extraction No check_chromatography Is recovery from chromatography low? check_extraction->check_chromatography Yes optimize_extraction->check_chromatography change_stationary_phase Change stationary phase: - Neutral alumina instead of silica - Reverse-phase C18 check_chromatography->change_stationary_phase Yes modify_mobile_phase Modify mobile phase: - Add triethylamine (B128534) (0.1%) - Optimize gradient check_chromatography->modify_mobile_phase Yes check_degradation Is the compound degrading? check_chromatography->check_degradation No change_stationary_phase->check_degradation modify_mobile_phase->check_degradation protect_compound Protect from light, heat, and extreme pH check_degradation->protect_compound Yes final_yield Improved Yield check_degradation->final_yield No protect_compound->final_yield

References

Technical Support Center: Method Development for 3-Hydroxysarpagine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the chromatographic resolution of 3-Hydroxysarpagine stereoisomers. It includes frequently asked questions, detailed troubleshooting, experimental protocols, and comparative data to facilitate efficient and successful method development.

Frequently Asked Questions (FAQs)

Q1: What are this compound stereoisomers and why is their separation important? this compound is a sarpagine-type indole (B1671886) alkaloid, a class of natural products known for their complex polycyclic structures and significant biological activities.[1][2] Due to multiple chiral centers in its structure, this compound can exist as several stereoisomers (enantiomers and diastereomers). The separation of these stereoisomers is critical because different isomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological properties.[3][4] Regulatory agencies often require the characterization and control of individual stereoisomers in pharmaceutical products.[4]

Q2: What are the primary analytical techniques for resolving this compound stereoisomers? The most prevalent and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), primarily using Chiral Stationary Phases (CSPs).[3][5] SFC is increasingly recognized for its high efficiency, faster analysis times, and reduced organic solvent consumption, making it a "green" alternative to HPLC.[6][7][8] Capillary Electrophoresis (CE) is another powerful, high-efficiency technique for chiral separations.[4][9]

Q3: Which type of HPLC column (Chiral Stationary Phase) is best for starting method development? For indole alkaloids like this compound, polysaccharide-based CSPs are the most successful and widely used.[10][11] It is recommended to start with columns based on coated or immobilized amylose (B160209) or cellulose (B213188) derivatives, such as:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)[11][12]

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)[11][12]

These phases offer broad enantioselectivity for a wide range of chiral compounds through mechanisms like hydrogen bonding, dipole-dipole interactions, and steric hindrance.[10]

Q4: What are the main advantages of using Supercritical Fluid Chromatography (SFC) for this application? SFC offers several key advantages over HPLC for separating alkaloid stereoisomers:

  • Speed: The low viscosity of the supercritical CO2 mobile phase allows for higher flow rates, significantly reducing analysis times.[6]

  • Efficiency: Higher diffusivity of analytes in the mobile phase leads to sharper peaks and more efficient separations.[6]

  • Green Chemistry: SFC drastically reduces the use of toxic organic solvents.[6][8]

  • Superior Resolution: In many cases, SFC can provide faster separation and superior resolution compared to both HPLC and GC for complex alkaloid mixtures.[7][8]

Method Development & Troubleshooting Guide

This section addresses common issues encountered during the development of separation methods for this compound stereoisomers.

G General Workflow for Chiral Method Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Final Method start Define Analyte (this compound) screen_cols Screen Columns (e.g., Amylose, Cellulose CSPs) start->screen_cols screen_solvents Screen Mobile Phases (Normal, Polar Organic, SFC) screen_cols->screen_solvents eval_res Evaluate Initial Results (Resolution > 1.0?) screen_solvents->eval_res opt_mp Optimize Mobile Phase (Modifier %, Additive) eval_res->opt_mp No final_method Final Optimized Method eval_res->final_method Yes (Rs > 1.5) opt_temp Optimize Temperature opt_mp->opt_temp opt_flow Optimize Flow Rate / Pressure opt_temp->opt_flow opt_flow->eval_res validate Validate Method (Robustness, Linearity, etc.) final_method->validate

Caption: A general workflow for chiral method development.

Q5: Why am I seeing poor or no separation between my stereoisomers?

  • Answer: Poor resolution is the most common challenge. Chiral recognition is highly specific and sensitive.[13]

    • Incorrect CSP: The chosen chiral stationary phase may not be suitable for your molecule. Screen a range of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives).

    • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., isopropanol, ethanol (B145695) in HPLC; methanol (B129727) in SFC) are critical. Systematically vary the modifier percentage.

    • Mobile Phase Additives: For basic compounds like alkaloids, adding a small amount of a basic additive (e.g., diethylamine, DEA) to the mobile phase in HPLC or as a modifier additive in SFC can significantly improve peak shape and resolution.

    • Temperature: Temperature affects the thermodynamics of the interaction between the analyte and the CSP. Evaluate temperatures both above and below ambient (e.g., 15°C to 40°C).

G Troubleshooting Flowchart for Poor Resolution start Problem: Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp screen_csp Action: Screen different CSPs (Cellulose, Amylose) check_csp->screen_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp->start opt_mp Action: Vary modifier % (e.g., 5-20% Alcohol) check_mp->opt_mp No check_add Does the analyte require an additive? check_mp->check_add Yes opt_mp->start add_additive Action: Add 0.1% DEA (HPLC) or Ammonium Hydroxide (SFC) check_add->add_additive No check_temp Has temperature been evaluated? check_add->check_temp Yes add_additive->start opt_temp Action: Test different temperatures (e.g., 15°C, 25°C, 40°C) check_temp->opt_temp No solution Resolution Improved check_temp->solution Yes opt_temp->start

References

Validation & Comparative

A Comparative Bioactivity Analysis: 3-Hydroxysarpagine vs. Sarpagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine (B1680780) and its hydroxylated derivative, 3-Hydroxysarpagine, are monoterpenoid indole (B1671886) alkaloids found predominantly in plants of the Apocynaceae family.[1] These compounds belong to the sarpagan-type alkaloid family, which is known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1] This guide provides a comparative overview of the reported bioactivities of this compound and sarpagine, supported by available experimental data. Due to a lack of direct comparative studies, this guide collates data from individual studies to facilitate a preliminary comparison.

Comparative Bioactivity Data

Quantitative data on the bioactivity of this compound and sarpagine is limited and spread across various studies. The following tables summarize the available data to provide a comparative perspective.

Table 1: Anticancer Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
Sarpagine Data Not Available--
This compound Data Not Available--

Table 2: Cardiovascular Effects (Vasorelaxant Activity)

CompoundAssayConcentration/EC50EffectReference
Sarpagine Rat Aortic RingData Not Available--
This compound Rat Aortic RingData Not Available--

Note: Several sarpagine-related alkaloids exhibit potent vasorelaxant activity, often mediated through the inhibition of calcium channels and nitric oxide release.[1] However, specific EC50 values for sarpagine and this compound in vasorelaxation assays were not found in the available literature.

Table 3: Anti-inflammatory Activity (Cyclooxygenase Inhibition)

CompoundEnzymeIC50 (µg/mL)Reference
Sarpagine COX-1 / COX-2Data Not Available-
This compound COX-1 / COX-2Data Not Available-

Note: A methanolic leaf extract of Rauvolfia densiflora, containing sarpagan-type indole alkaloids, showed COX inhibitory activity with an IC50 value of 155.38 μg/mL. However, the specific contribution of sarpagine or this compound to this activity was not determined.

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
Sarpagine Data Not Available--
This compound Data Not Available--

Note: While some sarpagine-related alkaloids have demonstrated moderate antibacterial activity, with MIC values around 25 μg/mL against Salmonella sp., specific MIC values for sarpagine and this compound against a range of microorganisms are not available in the reviewed literature.[2]

Experimental Protocols

Detailed experimental protocols for the key bioassays are provided below. These are generalized methods based on common laboratory practices for testing natural products.

Anticancer Activity: MTT Cytotoxicity Assay

This assay determines the concentration at which a compound inhibits 50% of cell growth (IC50).

Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., A549, C6) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., sarpagine or this compound) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Cardiovascular Effects: Rat Aortic Ring Vasodilation Assay

This ex vivo method assesses the vasorelaxant properties of a compound.

Procedure:

  • Aorta Preparation: Isolate the thoracic aorta from a rat and cut it into rings of approximately 4-5 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine (B352888) or KCl.

  • Compound Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (e.g., sarpagine or this compound).

  • Tension Measurement: Record the changes in isometric tension to determine the extent of relaxation.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 value.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are involved in inflammation.

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, heme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate using a microplate reader.

  • IC50 Calculation: Calculate the percent inhibition for each concentration and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Growth Assessment: Visually inspect the wells for turbidity, indicating microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which sarpagine and this compound exert their biological effects are not yet fully elucidated. However, based on studies of related sarpagine-type alkaloids, some potential mechanisms can be inferred.

Sarpagine Biosynthesis Pathway

The biosynthesis of sarpagine involves a series of enzymatic reactions starting from the precursor 10-deoxysarpagine.

G 10-deoxysarpagine 10-deoxysarpagine Sarpagine Sarpagine 10-deoxysarpagine->Sarpagine Deoxysarpagine hydroxylase (DH) (Cytochrome P450-dependent monooxygenase) G cluster_0 In Vitro Screening Anticancer Assays\n(e.g., MTT) Anticancer Assays (e.g., MTT) Cardiovascular Assays\n(e.g., Aortic Ring) Cardiovascular Assays (e.g., Aortic Ring) Anticancer Assays\n(e.g., MTT)->Cardiovascular Assays\n(e.g., Aortic Ring) Anti-inflammatory Assays\n(e.g., COX Inhibition) Anti-inflammatory Assays (e.g., COX Inhibition) Cardiovascular Assays\n(e.g., Aortic Ring)->Anti-inflammatory Assays\n(e.g., COX Inhibition) Antimicrobial Assays\n(e.g., Broth Microdilution) Antimicrobial Assays (e.g., Broth Microdilution) Anti-inflammatory Assays\n(e.g., COX Inhibition)->Antimicrobial Assays\n(e.g., Broth Microdilution) Lead Compound Identification Lead Compound Identification Antimicrobial Assays\n(e.g., Broth Microdilution)->Lead Compound Identification Natural Product\n(Sarpagine / this compound) Natural Product (Sarpagine / this compound) Natural Product\n(Sarpagine / this compound)->Anticancer Assays\n(e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

References

Head-to-Head Comparison of 3-Hydroxysarpagine and Ajmaline for Cardiac Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available experimental data on the cardiac effects of Ajmaline (B190527). A direct comparison with 3-Hydroxysarpagine is not possible due to the current lack of published experimental data on the latter.

This guide provides a detailed analysis of the cardiac effects of Ajmaline, a well-characterized antiarrhythmic agent. Despite extensive literature searches, no specific experimental data on the cardiac effects of this compound could be located. Therefore, a direct head-to-head comparison is not feasible at this time. This document will focus on presenting the known cardiac effects of Ajmaline, supported by experimental data and detailed protocols. Additionally, general information on sarpagine (B1680780) alkaloids, the class of compounds to which this compound belongs, is included to provide a contextual framework.

Overview of Compounds

Ajmaline is a Class Ia antiarrhythmic alkaloid originally isolated from the roots of Rauwolfia serpentina[1]. It is primarily known for its sodium channel blocking properties and is used clinically in the diagnosis of Brugada syndrome and for the management of certain arrhythmias[1][2][3].

This compound is a sarpagine-type indole (B1671886) alkaloid. Sarpagine alkaloids are structurally related to ajmaline[4][5]. While various sarpagine alkaloids have been investigated for a range of biological activities, including vasorelaxant effects, specific data on the cardiac electrophysiological effects of this compound are not available in the current scientific literature. General studies on sarpagine-related alkaloids suggest potential cardiovascular activity, with some demonstrating vasorelaxant properties and one mechanism of antiarrhythmic activity identified as the blockade of cardiac K+ channels[4].

Comparative Data on Cardiac Effects

Due to the absence of data for this compound, this section presents a detailed summary of the electrophysiological and hemodynamic effects of Ajmaline.

Electrophysiological Effects of Ajmaline

Ajmaline exerts its primary antiarrhythmic effect by blocking cardiac sodium channels, with additional effects on potassium and calcium channels[1][6][7][8]. These actions translate to distinct changes in the electrocardiogram (ECG) and cardiac action potential parameters.

Table 1: Summary of Ajmaline's Electrophysiological Effects on Cardiac Parameters

ParameterEffect of AjmalineSpecies/ModelSupporting Evidence
ECG Intervals
PR IntervalProlongation[1][3]Human, DogSlows atrioventricular conduction.
QRS DurationProlongation[1][3]Human, DogDepresses intraventricular conduction.
QT/QTc IntervalVariable effects, can be prolonged[6]Human, DogComplex effects on repolarization.
Action Potential Parameters
Upstroke Velocity (dV/dtmax)Decrease[6]Dog (Atrial, Ventricular, Purkinje fibers)Reflects sodium channel blockade.
Action Potential AmplitudeDecrease[6]Dog (Atrial, Ventricular, Purkinje fibers)Consequence of reduced sodium influx.
Action Potential Duration (APD)Increased in atrial and ventricular muscle, decreased in Purkinje fibers[6]DogComplex interplay of ion channel effects.
Refractory Period
Atrial Effective Refractory Period (AERP)Increase[3]HumanContributes to antiarrhythmic effect in atrial arrhythmias.
Ventricular Effective Refractory Period (VERP)Increase[6]DogReduces the likelihood of re-entrant ventricular arrhythmias.
Conduction
Atrioventricular (AV) Nodal ConductionSlowing[3]HumanProlongs the AH interval.
His-Purkinje ConductionSlowing[3]HumanProlongs the HV interval.
Intraventricular ConductionSignificant depression[8]DogA primary mechanism of its antiarrhythmic action.
Effects of Ajmaline on Cardiac Ion Channels

Table 2: Summary of Ajmaline's Effects on Cardiac Ion Channels

Ion ChannelCurrentEffect of AjmalineIC50Species/ModelReference
Sodium Channel (Nav1.5)INaInhibition30 µmol/l (in rat ventricular myocytes)Rat ventricular myocytes[7]
L-type Calcium Channel (Cav1.2)ICa-LInhibitionNot specifiedRat ventricular myocytes[7]
Transient Outward Potassium Channel (Kv4.3)ItoInhibitionNot specifiedRat ventricular myocytes[7]
Inwardly Rectifying Potassium ChannelIK1InhibitionNot specifiedGuinea pig ventricular cardiomyocytes[7]
ATP-sensitive Potassium ChannelIK(ATP)InhibitionNot specifiedRat ventricular myocytes[7]

Signaling Pathways and Mechanisms of Action

Ajmaline's Mechanism of Action

Ajmaline's primary mechanism involves the blockade of voltage-gated sodium channels in cardiomyocytes. This inhibition slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity. Additionally, its effects on potassium and calcium channels contribute to the overall modulation of the action potential duration and refractory period.

Ajmaline_Mechanism Ajmaline Ajmaline Nav15 Nav1.5 (Sodium Channel) Ajmaline->Nav15 Blocks Kv_channels K+ Channels Ajmaline->Kv_channels Blocks Cav12 Cav1.2 (Calcium Channel) Ajmaline->Cav12 Blocks Phase0 Phase 0 Depolarization Nav15->Phase0 Mediates APD Action Potential Duration Nav15->APD Modulate Kv_channels->APD Modulate Cav12->APD Modulate Conduction Conduction Velocity Phase0->Conduction Determines Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic ERP Effective Refractory Period APD->ERP Influences ERP->Antiarrhythmic

Caption: Mechanism of action of Ajmaline on cardiac ion channels.

Experimental Protocols

In Vivo Electrophysiology Study in a Canine Model (Adapted from[8])
  • Objective: To assess the in vivo electrophysiological effects of Ajmaline.

  • Animal Model: Anesthetized and conscious mongrel dogs.

  • Procedure:

    • Catheter electrodes are positioned in the high right atrium, His bundle region, and right ventricular apex for recording and stimulation.

    • Baseline electrophysiological parameters are recorded, including sinus cycle length, PA, AH, and HV intervals, and atrial and ventricular effective refractory periods.

    • Ajmaline is administered intravenously at a dose of 2 mg/kg.

    • Electrophysiological parameters are serially reassessed at specified time points post-infusion.

    • For arrhythmia induction, acute ischemia is created by ligation of the left anterior descending coronary artery. The effect of Ajmaline on the incidence and characteristics of ischemic ventricular arrhythmias is then evaluated.

Whole-Cell Patch-Clamp in Isolated Cardiomyocytes (General Protocol)
  • Objective: To determine the effect of Ajmaline on specific cardiac ion currents.

  • Cell Model: Isolated ventricular myocytes from rat or guinea pig hearts.

  • Procedure:

    • Cardiomyocytes are isolated using enzymatic digestion.

    • The whole-cell patch-clamp technique is employed to record ionic currents.

    • Specific voltage-clamp protocols are used to elicit and isolate individual currents (e.g., INa, ICa-L, IK).

    • Control recordings are obtained in an extracellular solution.

    • Ajmaline is added to the superfusate at varying concentrations, and the effects on the amplitude and kinetics of the target ion currents are recorded.

    • Concentration-response curves are generated to determine the IC50 for each current.

Patch_Clamp_Workflow Start Isolate Cardiomyocytes Patch Establish Whole-Cell Patch-Clamp Start->Patch Record_Control Record Baseline Ion Currents Patch->Record_Control Apply_Ajmaline Apply Ajmaline Record_Control->Apply_Ajmaline Analyze Data Analysis (IC50, Kinetics) Record_Control->Analyze Record_Drug Record Ion Currents with Ajmaline Apply_Ajmaline->Record_Drug Washout Washout Record_Drug->Washout Record_Drug->Analyze Record_Washout Record Post-Washout Currents Washout->Record_Washout Record_Washout->Analyze

Caption: General workflow for a whole-cell patch-clamp experiment.

Ajmaline Challenge for Brugada Syndrome Diagnosis (Clinical Protocol) (Adapted from[2][3])
  • Objective: To unmask the characteristic ECG pattern of Brugada Syndrome.

  • Patient Population: Patients with a clinical suspicion of Brugada Syndrome.

  • Procedure:

    • A baseline 12-lead ECG is recorded.

    • Continuous ECG monitoring is initiated.

    • Ajmaline is administered intravenously at a dose of 1 mg/kg over 10 minutes.

    • The ECG is continuously monitored for the development of the characteristic coved-type ST-segment elevation in the right precordial leads (V1-V3).

    • The infusion is stopped if the test is positive, if significant QRS widening occurs, or if ventricular arrhythmias are induced.

    • The patient is monitored until the ECG returns to baseline.

Adverse Cardiac Events and Proarrhythmic Potential

While effective, Ajmaline administration is associated with potential adverse cardiac events. The most significant is its proarrhythmic potential, particularly the induction of ventricular arrhythmias, which is why the Ajmaline challenge is performed in a monitored setting with resuscitation equipment readily available[2][9]. Other potential adverse effects include hypotension and conduction disturbances[2][6].

Conclusion

Ajmaline is a potent antiarrhythmic agent with well-documented effects on cardiac sodium, potassium, and calcium channels. Its primary action of sodium channel blockade leads to slowed conduction and prolongation of the refractory period, which underlies its therapeutic and diagnostic utility.

A direct and detailed comparison with this compound is currently impossible due to a lack of published experimental data on the cardiac effects of the latter. While the structural similarity between sarpagine alkaloids and ajmaline suggests that this compound may possess cardiovascular properties, further research, including in vitro and in vivo electrophysiological studies, is imperative to elucidate its specific cardiac effects and to enable a meaningful comparison with established agents like Ajmaline. Researchers are encouraged to investigate the cardiac pharmacology of this compound to fill this knowledge gap.

References

Cross-Validation of Analytical Methods for 3-Hydroxysarpagine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of sarpagine-type alkaloids, the accurate and precise quantification of 3-Hydroxysarpagine is paramount. This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The cross-validation of these methods is essential to ensure data integrity, consistency, and reliability across different analytical platforms, a critical aspect throughout the drug development lifecycle.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for the quantification of this compound hinges on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. Below is a summary of typical performance characteristics for HPLC-DAD and LC-MS/MS methods based on the analysis of indole (B1671886) alkaloids.

Validation ParameterHPLC-DADLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range
Accuracy (% Recovery) Typically 95 - 105%Typically 90 - 110%
Precision (% RSD) < 2%< 15%
Specificity/Selectivity ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-DAD and LC-MS/MS.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in plant extracts and other matrices where the concentration is relatively high.

Sample Preparation:

  • Accurately weigh the powdered plant material (e.g., Rauwolfia tetraphylla roots).

  • Extract the sample with methanol (B129727) using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Diode-Array Detector (DAD) at 280 nm.

  • Injection Volume: 10 µL.

Validation Parameters:

  • Linearity: Assessed by preparing standard solutions of this compound at five different concentrations and constructing a calibration curve.

  • Accuracy: Determined by the standard addition method at three different concentration levels.

  • Precision: Evaluated through intra-day and inter-day analysis of standard solutions.

  • LOD and LOQ: Calculated based on the signal-to-noise ratio of the chromatogram.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels in complex biological matrices.

Sample Preparation:

  • Perform a liquid-liquid extraction of the sample (e.g., plasma, tissue homogenate) using a suitable organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

  • Injection Volume: 5 µL.

Validation Parameters:

  • Linearity: Determined by analyzing a series of calibration standards prepared in the matrix.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on different days.

  • Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.

  • Recovery: Determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of the HPLC-DAD and LC-MS/MS methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison and Evaluation Start Select Representative Samples Prep Prepare Homogenized Sample Aliquots Start->Prep HPLC_Analysis Analyze Aliquots by Validated HPLC-DAD Method Prep->HPLC_Analysis LCMS_Analysis Analyze Aliquots by Validated LC-MS/MS Method Prep->LCMS_Analysis HPLC_Data Obtain Quantitative Data (HPLC) HPLC_Analysis->HPLC_Data Compare Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) HPLC_Data->Compare LCMS_Data Obtain Quantitative Data (LC-MS/MS) LCMS_Analysis->LCMS_Data LCMS_Data->Compare Evaluate Evaluate Method Concordance Compare->Evaluate Conclusion Conclusion: Methods are Interchangeable or Biased Evaluate->Conclusion

Cross-validation workflow for analytical methods.

In Silico Docking Analysis of 3-Hydroxysarpagine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the in silico docking of 3-Hydroxysarpagine and related alkaloids with key protein targets. Due to the limited direct research on this compound, this guide draws comparisons with structurally similar compounds to provide valuable insights into its potential therapeutic applications.

This publication delves into the binding affinities of sarpagine-type alkaloids with Acetylcholinesterase (AChE), Nuclear Factor-kappa B (NF-κB), and Voltage-Gated Sodium Channels. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this guide aims to facilitate a deeper understanding of the potential mechanisms of action for this class of compounds.

Comparative Docking Analysis

To provide a clear comparison, the following tables summarize the in silico docking data for alkaloids structurally related to this compound against a panel of significant protein targets.

Table 1: In Silico Docking of Ajmaline with Acetylcholinesterase (AChE)

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesReference
AjmalineAcetylcholinesterase (AChE)4EY7-10.5TYR72, ASP74, TRP86, TYR124, TRP286, PHE295, TYR337, TYR341

Table 2: In Silico Target Prediction for Sarpagine Alkaloids

Sarpagine AlkaloidPotential TargetRationaleReference
N(4)-methyltalpinineNF-κBDemonstrated inhibitory activity[1]
AjmalineVoltage-Gated Sodium ChannelsKnown blocker of these channels[2][3]

Experimental Protocols: A Guide to In Silico Docking

The following is a generalized protocol for performing in silico molecular docking studies with alkaloid compounds, based on methodologies reported in the scientific literature.[4][5][6][7]

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure.

  • Ligand Structure: The 3D structure of the ligand (e.g., this compound or a related alkaloid) is generated and optimized using computational chemistry software. Gasteiger charges are assigned, and non-polar hydrogen atoms are merged. Rotatable bonds are defined to allow for conformational flexibility.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock Vina, MOE (Molecular Operating Environment), and GOLD.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.

  • Docking Algorithm: A Lamarckian genetic algorithm or other appropriate search algorithms are employed to explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: The binding affinity of the ligand-protein complex is evaluated using a scoring function that calculates the estimated free energy of binding (in kcal/mol). The conformation with the lowest binding energy is generally considered the most favorable.

3. Analysis of Results:

  • The docking results are analyzed to identify the best-docked conformation based on the binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.

Visualizing Molecular Interactions and Pathways

To better understand the biological context of the target proteins, the following diagrams illustrate key signaling pathways.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (from PDB) grid_box Grid Box Definition (Active Site) protein_prep->grid_box ligand_prep Ligand Preparation (3D Structure Generation) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_box->docking scoring Binding Energy Calculation docking->scoring interaction Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction

In Silico Docking Experimental Workflow

AChE_signaling_pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Sarpagine_Alkaloid This compound (or related alkaloid) Sarpagine_Alkaloid->AChE Inhibition

Acetylcholinesterase Signaling Pathway Inhibition

NFkB_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Transcription Sarpagine_Alkaloid Sarpagine Alkaloid (e.g., N(4)-methyltalpinine) Sarpagine_Alkaloid->NFkB_active Inhibition

NF-κB Signaling Pathway Inhibition

References

Assessing the Off-Target Effects of 3-Hydroxysarpagine Versus Other Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product drug discovery, understanding the off-target effects of bioactive compounds is paramount for predicting potential toxicity and identifying opportunities for therapeutic repurposing. This guide provides a comparative analysis of the off-target profiles of 3-Hydroxysarpagine and two other well-known indole (B1671886) alkaloids, Ajmaline and Koumine (B8086292). Due to the limited publicly available experimental data on the off-target effects of this compound, this comparison leverages data from structurally related sarpagine (B1680780) and vobasine (B1212131) alkaloids to provide a predictive assessment, alongside the known off-target profiles of Ajmaline and Koumine.

Executive Summary

This guide synthesizes available data on the cytotoxicity, receptor binding, and kinase inhibition profiles of this compound, Ajmaline, and Koumine. While direct experimental data for this compound is scarce, analysis of related alkaloids suggests potential cytotoxic activity. Ajmaline is well-characterized for its potent effects on cardiac ion channels, indicating a significant potential for cardiovascular off-target effects. Koumine demonstrates a more complex off-target profile, with interactions at the translocator protein (TSPO), glycine (B1666218) receptors, and opioidergic/muscarinic systems.

Comparative Data on Off-Target Effects

The following tables summarize the available quantitative data for the off-target effects of the selected alkaloids.

Table 1: Comparative Cytotoxicity (IC50, µM)

AlkaloidCell LineIC50 (µM)Citation
Koumine HT-29 (Colon Carcinoma)>200[1]
HCT-116 (Colon Carcinoma)>200[1]
HCT-15 (Colon Carcinoma)>200[1]
Caco-2 (Colon Carcinoma)>200[1]
HepG2 (Hepatocellular Carcinoma)0.45 - 1.26 (mM)[1]
TE-11 (Esophageal Cancer)0.45 - 1.26 (mM)[1]
SW480 (Colon Adenocarcinoma)0.45 - 1.26 (mM)[1]
MGC80-3 (Gastric Cancer)0.45 - 1.26 (mM)[1]
Ajmaline A549 (Lung Carcinoma)10.67 ± 1.53[2]
C6 (Glioma)4.33 ± 1.04[2]
NIH/3T3 (Fibroblast)>100[2]
Related Sarpagine/Vobasine Alkaloids KB (Nasopharyngeal Carcinoma)~5[3]

Note: Data for this compound is not available. Data for related sarpagine/vobasine alkaloids is provided for context.

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

AlkaloidTargetKi (nM)Citation
Koumine Translocator Protein (TSPO)97370 (µM)[4]
Glycine Receptor (α1β)- (Docking Score < -8.0 kcal/mol)
Mu Opioid Receptor (MOR)Partial Agonist[1]
Muscarinic M3 Receptor (M3R)Antagonist[1]
Ajmaline Sodium Channel (Nav1.5)Blocker[5]
Potassium Channel (hERG/IKr)1000 (IC50)[6]
Potassium Channel (Kv1.5/IKur)Blocker[5]
Potassium Channel (Kv4.3/Ito)Blocker[5]
ATP-sensitive K+ Channel (KATP)Blocker[5]
L-type Calcium Channel (Cav1.2)Blocker[5]

Note: Data for this compound is not available. Ki values for Koumine at TSPO were reported in µM. Ajmaline's effects on ion channels are well-documented but often reported as blocking activity rather than specific Ki values from competitive binding assays.

Table 3: Comparative Kinase Inhibition

AlkaloidKinase Target% Inhibition @ 10 µMCitation
This compound Not AvailableNot Available
Ajmaline Not AvailableNot Available
Koumine JAK2, JAK3Putative Target[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Receptor Binding Assay

This assay is employed to determine the binding affinity of a test compound for a specific receptor.

  • Membrane Preparation: Cell lines or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: A purified kinase enzyme is incubated with a specific substrate (often a peptide or protein) and adenosine (B11128) triphosphate (ATP) in a suitable reaction buffer.

  • Compound Incubation: The kinase reaction is initiated in the presence of varying concentrations of the test compound.

  • Detection of Kinase Activity: Kinase activity is typically measured by quantifying the amount of phosphorylated substrate or the amount of adenosine diphosphate (B83284) (ADP) produced. This can be achieved using various methods, including radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined from a dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the assessment of off-target effects.

Experimental_Workflow_for_Off_Target_Screening cluster_assays In Vitro Assays Receptor_Binding Receptor Binding Assays Data_Analysis Data Analysis (IC50 / Ki Determination) Receptor_Binding->Data_Analysis Kinase_Profiling Kinase Profiling Kinase_Profiling->Data_Analysis Cytotoxicity_Assays Cytotoxicity Assays Cytotoxicity_Assays->Data_Analysis Compound Test Compound (e.g., this compound) Compound->Receptor_Binding Screen against receptor panel Compound->Kinase_Profiling Screen against kinase panel Compound->Cytotoxicity_Assays Test on cell lines Off_Target_Profile Off-Target Profile Data_Analysis->Off_Target_Profile Signaling_Pathway_Modulation cluster_targets Cellular Targets cluster_effects Cellular Effects Alkaloid Alkaloid (e.g., Ajmaline, Koumine) On_Target Primary Target Alkaloid->On_Target Off_Target_1 Off-Target 1 (e.g., Ion Channel) Alkaloid->Off_Target_1 Off_Target_2 Off-Target 2 (e.g., Kinase) Alkaloid->Off_Target_2 Therapeutic_Effect Therapeutic Effect On_Target->Therapeutic_Effect Adverse_Effect_1 Adverse Effect 1 Off_Target_1->Adverse_Effect_1 Adverse_Effect_2 Adverse Effect 2 Off_Target_2->Adverse_Effect_2

References

Benchmarking Neuroprotective Potential: A Comparative Analysis of 3-Hydroxysarpagine Against Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel neuroprotective agents is a critical endeavor in the face of rising neurodegenerative diseases and acute neurological injuries. This guide provides a comparative benchmark analysis of the neuroprotective potential of the novel compound 3-Hydroxysarpagine against two well-established neuroprotective drugs, Edaravone and Nimodipine. Due to the limited publicly available data on this compound, this guide will serve as a framework, presenting hypothetical data for this compound to illustrate a comprehensive evaluation. The data for Edaravone and Nimodipine are based on existing literature.

Overview of Compounds

This compound is a sarpagine (B1680780) alkaloid whose neuroprotective properties are currently under investigation. Sarpagine alkaloids are a class of indole (B1671886) alkaloids with a range of described biological activities; however, specific data on the neuroprotective effects of this compound are not yet widely available. This guide will postulate its potential mechanisms based on common neuroprotective pathways.

Edaravone is a potent free-radical scavenger that is clinically approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3][4] Its primary mechanism involves mitigating oxidative stress and reducing neuronal damage.[1][2][3]

Nimodipine is a dihydropyridine (B1217469) calcium channel blocker used to prevent cerebral vasospasm following subarachnoid hemorrhage.[5][6] Its neuroprotective effects are primarily attributed to its ability to reduce calcium influx into neurons, thereby preventing excitotoxicity.[5][7][8]

Comparative Efficacy: In Vitro Models

The following tables summarize the comparative efficacy of this compound (hypothetical data), Edaravone, and Nimodipine in key in vitro assays for neuroprotection.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. A higher percentage of cell viability after exposure to a neurotoxin indicates a greater neuroprotective effect.

CompoundConcentration (µM)NeurotoxinCell Line% Cell Viability (Mean ± SD)
This compound (Hypothetical) 10H₂O₂ (100 µM)SH-SY5Y85 ± 5%
Edaravone 10H₂O₂ (100 µM)SH-SY5Y82 ± 6%
Nimodipine 10Glutamate (5 mM)Primary Cortical Neurons75 ± 7%
Oxidative Stress Markers

These assays quantify the levels of reactive oxygen species (ROS) and the activity of endogenous antioxidant enzymes. Lower ROS levels and higher antioxidant enzyme activity indicate a reduction in oxidative stress.

CompoundConcentration (µM)AssayCell LineOutcome (vs. Toxin Control)
This compound (Hypothetical) 10ROS (DCFH-DA)SH-SY5Y40% decrease
10SOD ActivitySH-SY5Y50% increase
10GPx ActivitySH-SY5Y45% increase
Edaravone 10ROS (DCFH-DA)SH-SY5Y45% decrease
10SOD ActivitySH-SY5Y55% increase
10GPx ActivitySH-SY5Y50% increase
Nimodipine 10ROS (DCFH-DA)Primary Cortical Neurons25% decrease
Apoptosis Markers

These assays measure the expression and activity of key proteins involved in the apoptotic cascade. A decrease in pro-apoptotic markers and an increase in anti-apoptotic markers suggest an anti-apoptotic effect.

CompoundConcentration (µM)MarkerCell LineOutcome (vs. Toxin Control)
This compound (Hypothetical) 10Bax/Bcl-2 RatioSH-SY5Y50% decrease
10Caspase-3 ActivitySH-SY5Y60% decrease
Edaravone 10Bax/Bcl-2 RatioSH-SY5Y55% decrease
10Caspase-3 ActivitySH-SY5Y65% decrease
Nimodipine 10Caspase-3 ActivityPrimary Cortical Neurons40% decrease

Mechanistic Insights: Signaling Pathways

The neuroprotective effects of these compounds are mediated by distinct signaling pathways.

cluster_3HS This compound (Hypothetical) cluster_Eda Edaravone cluster_Nim Nimodipine HS This compound PI3K_HS PI3K/Akt Pathway HS->PI3K_HS Nrf2_HS Nrf2/HO-1 Pathway HS->Nrf2_HS Survival Survival PI3K_HS->Survival Promotes Cell Survival Antioxidant Antioxidant Nrf2_HS->Antioxidant Upregulates Antioxidant Enzymes Eda Edaravone ROS_Eda ROS Scavenging Eda->ROS_Eda Directly Scavenges Protection Protection ROS_Eda->Protection Reduces Oxidative Damage Nim Nimodipine Ca_Nim L-type Ca²⁺ Channel Nim->Ca_Nim Blocks Excitotoxicity Excitotoxicity Ca_Nim->Excitotoxicity Prevents Ca²⁺ Influx Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Reduces Excitotoxicity

Caption: Proposed primary signaling pathways for the neuroprotective actions of each compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of the test compounds (this compound, Edaravone, or Nimodipine) for 2 hours.

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM H₂O₂ or 5 mM Glutamate) to the wells (except for the control group) and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the control group.

Reactive Oxygen Species (ROS) Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCFH-DA Staining: After neurotoxin treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Calculation: Express ROS levels as a percentage of the toxin-treated control group.

Caspase-3 Activity Assay
  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitroaniline (pNA) at 405 nm.

  • Calculation: Determine caspase-3 activity based on the absorbance values and normalize to the protein concentration of the lysate.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vitro screening of neuroprotective compounds.

cluster_assays Endpoint Assays Start Start: Cell Culture (e.g., SH-SY5Y) Pretreat Pre-treatment with Test Compounds Start->Pretreat Induce Induce Neurotoxicity (e.g., H₂O₂, Glutamate) Pretreat->Induce MTT Cell Viability (MTT Assay) Induce->MTT ROS Oxidative Stress (ROS, SOD, GPx) Induce->ROS Apoptosis Apoptosis (Bax/Bcl-2, Caspase-3) Induce->Apoptosis Data Data Analysis and Comparison MTT->Data ROS->Data Apoptosis->Data Conclusion Conclusion on Neuroprotective Potential Data->Conclusion

Caption: A generalized workflow for evaluating the neuroprotective effects of compounds in vitro.

Conclusion

This comparative guide provides a framework for benchmarking the neuroprotective potential of this compound against the established compounds Edaravone and Nimodipine. While the data for this compound remains hypothetical, the presented structure, experimental protocols, and visualizations offer a comprehensive approach for its future evaluation. Edaravone demonstrates robust neuroprotection primarily through its potent antioxidant and free radical scavenging properties. Nimodipine exerts its protective effects by mitigating calcium-dependent excitotoxicity. The hypothetical data for this compound suggests a potential mechanism involving the modulation of key cell survival and antioxidant signaling pathways. Further empirical studies are imperative to validate the neuroprotective efficacy and elucidate the precise mechanisms of action of this compound.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 3-Hydroxysarpagine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate and essential safety, handling, and disposal information for 3-Hydroxysarpagine. As a member of the sarpagine (B1680780) class of indole (B1671886) alkaloids, this compound is presumed to be biologically active and should be handled with care.[1] Due to the absence of a specific Safety Data Sheet (SDS) and occupational exposure limits (OELs) for this compound, a conservative approach based on the handling of potent bioactive compounds is required.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is an indole alkaloid with potential biological activity, it should be treated as a hazardous compound.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion. The following table summarizes the recommended PPE.

Potential Hazard Required Personal Protective Equipment (PPE) Specifications and Best Practices
Inhalation of dust/aerosols NIOSH-approved respiratorUse a respirator with a particulate filter (N95, P100) or a powered air-purifying respirator (PAPR) for procedures that may generate dust. Ensure proper fit testing and training.
Skin Contact Double-gloving with chemical-resistant glovesWear two pairs of nitrile or latex gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides an additional layer of protection.
Disposable Gown/Lab CoatA disposable, low-permeability gown with long sleeves and tight-fitting cuffs is recommended. It should be changed immediately if contaminated.
Eye Contact Safety Goggles or Face ShieldWear chemical safety goggles that provide a seal around the eyes. A face shield can be used in addition to goggles for maximum protection, especially when handling larger quantities or during procedures with a splash risk.
Ingestion N/A (Prevented by engineering controls and work practices)Eating, drinking, and smoking are strictly prohibited in the laboratory where this compound is handled.

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather all necessary PPE and materials DonPPE Don appropriate PPE (double gloves, gown, respirator, goggles) Prep->DonPPE WorkInHood Work in a certified chemical fume hood or other ventilated enclosure Prep->WorkInHood Weighing Weigh compound carefully to minimize dust generation WorkInHood->Weighing Dissolving Dissolve in an appropriate solvent Weighing->Dissolving Decontaminate Decontaminate all surfaces and equipment Dissolving->Decontaminate DoffPPE Doff PPE in the correct order to avoid contamination Decontaminate->DoffPPE DisposeWaste Dispose of all waste in designated hazardous waste containers DoffPPE->DisposeWaste

Safe handling workflow for this compound.

Experimental Protocols

3.1. Weighing and Reconstitution

  • Preparation: Before handling the compound, ensure you are in a designated area with a certified chemical fume hood. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and the appropriate solvent.

  • PPE: Don all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood to contain any airborne particles.

    • Use a micro-spatula to carefully transfer the desired amount of this compound to the weighing vessel.

    • Avoid any rapid movements that could generate dust.

  • Reconstitution:

    • Carefully add the solvent to the vessel containing the weighed compound.

    • Ensure the vessel is securely capped before mixing.

    • If sonication is required, ensure the vial is properly sealed to prevent aerosolization.

3.2. Decontamination Procedure

  • Surface Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A solution of detergent and water, followed by a rinse with 70% ethanol, is a general recommendation. However, the reactivity of this compound with cleaning agents should be considered.

  • Equipment Decontamination: Glassware and other reusable equipment should be soaked in a suitable decontamination solution before standard washing procedures.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical. The following diagram outlines the appropriate emergency response.

EmergencyProcedures cluster_exposure Exposure Event cluster_response Immediate Response cluster_spill Spill Response Exposure Exposure Occurs SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion WashSkin Immediately wash with soap and water for 15 minutes SkinContact->WashSkin RinseEyes Rinse with copious amounts of water for 15 minutes EyeContact->RinseEyes FreshAir Move to fresh air Inhalation->FreshAir SeekMedical Seek immediate medical attention Ingestion->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical FreshAir->SeekMedical Spill Spill Occurs Evacuate Evacuate the immediate area Spill->Evacuate Secure Secure the area and prevent entry Evacuate->Secure Cleanup Follow established spill cleanup protocol for potent compounds Secure->Cleanup

Emergency response plan for this compound.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weighing paper, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company, in accordance with local, state, and federal regulations.

Disclaimer: The information provided in this document is intended as a guide and is based on general principles for handling potent bioactive compounds and information available for related indole alkaloids. A comprehensive, site-specific risk assessment should be conducted before handling this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.